H-D-Ala-phe-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNVYXHOSHNURL-SCZZXKLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313025 | |
| Record name | D-Alanyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3061-95-8 | |
| Record name | D-Alanyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Alanyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of H-D-Ala-Phe-OH
This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the dipeptide H-D-Ala-Phe-OH (D-Alaninyl-L-phenylalanine). The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some experimental data for closely related isomers are available, specific experimentally determined values for this compound are not consistently reported in the literature. In such cases, data for the L-Alanyl-L-phenylalanine (H-Ala-Phe-OH) isomer are provided for reference and should be considered as an approximation.
| Property | Value | Source/Notes |
| IUPAC Name | (2R)-2-[(2S)-2-aminopropanoylamino]-3-phenylpropanoic acid | |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [1][2] |
| Molecular Weight | 236.27 g/mol | [1][2] |
| CAS Number | 3061-95-8 | [3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 289 - 291 °C (for L-Ala-L-Phe isomer) | [1] |
| Boiling Point | 635.4 ± 55.0 °C (Predicted for a related tripeptide) | [4] |
| Solubility | General advice suggests dissolving in an appropriate solvent and mentions that heating and sonication can aid in dissolution.[3] For a similar dipeptide (H-Phe-Phe-OH), it is reported to be insoluble in DMSO.[5][6] | |
| pKa | 3.56 ± 0.10 (Predicted for a related tripeptide) | [4] |
| logP | -1.72 (Extrapolated for L-Phe-L-Ala isomer) | [7] |
| Optical Rotation | [α]D²⁰ = +4.5 ± 2º (c=1 in 1N HCl) | [2] |
Chemical Structure
The chemical structure of this compound consists of a D-alanine residue linked to an L-phenylalanine residue via a peptide bond.
Caption: 2D chemical structure of this compound.
Experimental Protocols
Solution-Phase Peptide Synthesis (General Protocol)
This protocol outlines a general approach for the synthesis of a dipeptide like this compound in solution.[8]
-
Protection of Amino Acids:
-
Protect the amino group of D-alanine with a suitable protecting group, such as Boc (tert-butyloxycarbonyl).
-
Protect the carboxylic acid group of L-phenylalanine as a methyl or ethyl ester.
-
-
Coupling Reaction:
-
Dissolve the N-protected D-alanine in an appropriate solvent (e.g., ethyl acetate).
-
Add a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole).
-
To this mixture, add the C-protected L-phenylalanine and a base like DIPEA (N,N-Diisopropylethylamine).
-
Stir the reaction mixture at room temperature for several hours and monitor the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.
-
Purify the protected dipeptide by column chromatography.
-
-
Deprotection:
-
Remove the N-terminal protecting group (e.g., Boc) using an acid such as trifluoroacetic acid (TFA).
-
Saponify the C-terminal ester using a base like sodium hydroxide to yield the final this compound.
-
Purify the final product by recrystallization or preparative HPLC.
-
Caption: General workflow for solution-phase dipeptide synthesis.
HPLC Purification (General Protocol)
Preparative High-Performance Liquid Chromatography (HPLC) is a standard method for purifying synthetic peptides.[9]
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, often a mixture of water and acetonitrile.[9]
-
Column and Mobile Phases:
-
Utilize a reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B.
-
Run a linear gradient to a higher percentage of Mobile Phase B over a defined period to elute the peptide.
-
The specific gradient will need to be optimized for the best separation.
-
-
Fraction Collection and Analysis:
-
Collect fractions as they elute from the column.
-
Analyze the purity of each fraction using analytical HPLC.
-
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a powder.
NMR Spectroscopy (General Protocol for Dipeptide Analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum.
-
Identify the characteristic signals for the alanine methyl group, the phenylalanine aromatic protons, and the α-protons of both amino acid residues.[10]
-
-
¹³C NMR Spectroscopy:
-
2D NMR Spectroscopy (COSY and HSQC):
-
Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks, which helps in assigning the signals of the individual amino acid spin systems.
-
Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded protons and carbons, aiding in the definitive assignment of both ¹H and ¹³C spectra.
-
Caption: Workflow for NMR analysis of a dipeptide.
Biological Context and Potential Signaling Pathways
Direct experimental evidence for the biological activity and signaling pathway involvement of this compound is limited in publicly available literature. However, research on closely related dipeptides provides some potential areas for investigation.
A study on the heterochiral dipeptide H-D-Phe-L-Phe-OH identified it as a potent inducer of the metastatic suppressor protein NM23H1.[13] This induction was shown to be dependent on the p53 tumor suppressor protein. The study suggests that small dipeptides can have significant effects on cellular pathways related to cancer metastasis.[13]
Given the structural similarity, it is plausible that this compound could also interact with cellular machinery involved in protein-protein interactions or enzymatic pathways. Phenylalanine itself is a precursor for the synthesis of important neurotransmitters.[14][15] The metabolic fate of this compound would likely involve hydrolysis by peptidases into its constituent amino acids, D-alanine and L-phenylalanine, which would then enter their respective metabolic pathways.[15]
Further research is required to elucidate the specific biological roles and signaling pathways associated with this compound.
Caption: Potential metabolic and signaling pathways for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. glpbio.com [glpbio.com]
- 4. 105931-66-6 CAS MSDS (H-D-ALA-PRO-PHE-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. L-Phenylalanyl-L-alanine | C12H16N2O3 | CID 5488196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 12. H-PHE-ALA-OH(3918-87-4) 13C NMR spectrum [chemicalbook.com]
- 13. Heterochiral dipeptide d-phenylalanyl- l-phenylalanine (H-D Phe-L Phe-OH) as a potential inducer of metastatic suppressor NM23H1 in p53 wild-type and mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
H-D-Ala-phe-OH synthesis and characterization methods
An in-depth technical guide on the synthesis and characterization of the dipeptide H-D-Ala-Phe-OH, prepared for researchers, scientists, and drug development professionals.
Introduction
The dipeptide D-Alanine-L-Phenylalanine (this compound) is a valuable building block in peptide synthesis and pharmaceutical development.[1] Its structure allows it to serve as a component in creating specific peptide sequences for studying protein interactions, enzyme activities, and receptor binding.[1] The synthesis of such dipeptides requires a strategic approach involving the protection of reactive functional groups, activation of the carboxylic acid moiety, and subsequent formation of the amide (peptide) bond, followed by deprotection to yield the final product. This guide details the common synthetic strategies and analytical methods for the characterization of this compound.
Synthesis of this compound
The chemical synthesis of peptides is a cornerstone of organic chemistry, enabling the construction of peptides with defined sequences.[2] The primary challenge is to selectively form an amide bond between the carboxyl group of one amino acid and the amino group of another, without unwanted side reactions.[3] This is achieved through a protection/coupling/deprotection strategy. The most common approach for a dipeptide like this compound is the solution-phase method.
Logical Workflow for Dipeptide Synthesis
The synthesis follows a logical progression from protecting the individual amino acids to coupling them and finally deprotecting the resulting dipeptide to obtain the target molecule.
Caption: General workflow for the solution-phase synthesis of this compound.
Protecting Groups in Peptide Synthesis
Protecting groups are essential to temporarily block reactive sites and prevent side reactions.[4] The choice of protecting groups dictates the overall synthetic strategy.
-
α-Amino Protection: The tert-Butoxycarbonyl (Boc) group is widely used and is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[4] The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is another popular choice, known for its removal under mild basic conditions (e.g., with piperidine).[4]
-
α-Carboxyl Protection: The carboxyl group is typically protected as an ester, such as a methyl ester or benzyl ester. Methyl esters are often removed by saponification (alkaline hydrolysis), while benzyl esters can be cleaved by hydrogenolysis.[5]
| Protecting Group | Target Functional Group | Common Reagent for Introduction | Cleavage Conditions | Reference |
| Boc (tert-Butoxycarbonyl) | α-Amino | Di-tert-butyl dicarbonate (Boc)₂O | Mild Acid (e.g., TFA) | [4] |
| Fmoc (Fluorenylmethyloxycarbonyl) | α-Amino | Fmoc-OSu or Fmoc-Cl | Mild Base (e.g., 20% Piperidine in DMF) | [4] |
| Z (Benzyloxycarbonyl) | α-Amino | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd), HBr/AcOH | [6] |
| Methyl Ester (-OMe) | α-Carboxyl | Methanol / Thionyl Chloride | Saponification (e.g., LiOH, NaOH) | [5] |
| Benzyl Ester (-OBzl) | α-Carboxyl | Benzyl alcohol / Acid catalyst | Catalytic Hydrogenolysis (H₂/Pd) | [7] |
Table 1: Common protecting groups used in solution-phase peptide synthesis.
Peptide Coupling Reagents
Coupling reagents activate the carboxyl group of the N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of the C-protected amino acid.[2]
-
Carbodiimides: N,N′-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are cost-effective and widely used dehydrating agents for forming amide bonds.[8][9] A major drawback of DCC is the formation of a poorly soluble byproduct, dicyclohexylurea (DCU).[8]
-
Onium Salts: Reagents like HBTU, HATU, and PyBOP are highly efficient and lead to faster reactions with minimal side reactions, particularly racemization.[2][10][11] These are often used with additives like HOBt to further suppress racemization.[12]
| Coupling Reagent | Full Name | Type | Key Characteristics | Reference |
| DCC | N,N′-Dicyclohexylcarbodiimide | Carbodiimide | First coupling reagent used in peptide synthesis; low cost; insoluble urea byproduct. | [2][8] |
| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Urea byproduct is more soluble than that of DCC, making it suitable for solid-phase synthesis. | [9] |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble, making it ideal for conjugating peptides to proteins in aqueous media. | [2][9] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Aminium/Uronium | High coupling efficiency, fast reaction times, low racemization when used with HOBt. | [2][11] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Aminium/Uronium | Reacts faster than HBTU with less epimerization. | [11] |
Table 2: Commonly used coupling reagents in peptide synthesis.
Mechanism of Peptide Bond Formation
The coupling agent activates the carboxylic acid, forming a highly reactive intermediate which is then attacked by the free amine of the other amino acid to form the peptide bond.
Caption: Mechanism of peptide bond formation via an activated intermediate.
Experimental Protocol: Solution-Phase Synthesis
This protocol describes a general method using Boc protection and DCC as the coupling agent.
Part 1: Protection of L-Phenylalanine (C-terminus)
-
Suspend L-Phenylalanine (1 equiv.) in methanol.
-
Cool the mixture to 0°C in an ice bath.
-
Add thionyl chloride (1.2 equiv.) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain H-L-Phe-OMe as a hydrochloride salt.[5]
Part 2: Coupling Reaction
-
Dissolve N-Boc-D-Alanine (1 equiv.), H-L-Phe-OMe·HCl (1 equiv.), and a tertiary base like N-methylmorpholine (NMM) (1 equiv.) in an anhydrous solvent such as chloroform (CHCl₃) or dimethylformamide (DMF).[5]
-
Cool the mixture to 0°C.
-
Add DCC (1.1 equiv.) dissolved in the same solvent.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 5% NaHCO₃ solution, water, and saturated NaCl solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the protected dipeptide, Boc-D-Ala-L-Phe-OMe.[5]
Part 3: Deprotection
-
Saponification (Carboxyl Deprotection): Dissolve the protected dipeptide in a mixture of methanol and water. Add LiOH (1.5 equiv.) and stir at room temperature for 2-4 hours.[5] Neutralize the solution with a mild acid and extract the product.
-
Acidolysis (Amino Deprotection): Dissolve the resulting Boc-D-Ala-L-Phe-OH in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA). Stir at room temperature for 1-2 hours.[5]
-
Remove the solvent and excess TFA under reduced pressure. The crude this compound product can be purified by recrystallization or chromatography.
Characterization of this compound
After synthesis and purification, the identity and purity of the dipeptide must be confirmed using various analytical techniques.
Characterization Workflow
A standard workflow ensures the synthesized product meets the required purity and structural specifications.
Caption: Standard workflow for the purification and characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final peptide. A reversed-phase column is typically used.
Experimental Protocol: HPLC Analysis
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).[13]
-
Gradient: A linear gradient, for example, from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm or 254 nm.[14]
-
Sample Preparation: Dissolve a small amount of the dipeptide in the initial mobile phase composition.
| Parameter | Typical Condition | Reference |
| Column | Reversed-Phase C18 | [13] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | [15] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | [15] |
| Flow Rate | 1.0 mL/min | [13] |
| Detection Wavelength | 210-220 nm (Peptide Bond) or 254 nm (Phenyl Ring) | [14][15] |
| Analysis Time | 7-30 minutes | [15] |
Table 3: Typical HPLC parameters for dipeptide analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for peptide analysis.
Experimental Protocol: Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol |
| Expected m/z for [M+H]⁺ | 237.12 |
| Expected m/z for [M+Na]⁺ | 259.10 |
Table 4: Mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the dipeptide. Spectra are typically recorded in solvents like D₂O or DMSO-d₆.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Deuterated water (D₂O) or DMSO-d₆.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure. 2D NMR techniques (like COSY and HSQC) can aid in unambiguous assignments.[16]
| Proton (¹H) | Typical Chemical Shift (δ, ppm) in D₂O | Carbon (¹³C) | Typical Chemical Shift (δ, ppm) |
| Phe Aromatic (5H) | 7.2 - 7.4 | Phe Aromatic C | 127 - 137 |
| Phe α-CH | ~4.5 | Phe C=O | ~174 |
| Ala α-CH | ~4.1 | Ala C=O | ~172 |
| Phe β-CH₂ | 3.1 - 3.3 | Phe α-C | ~55 |
| Ala β-CH₃ | ~1.5 (doublet) | Ala α-C | ~51 |
| Phe β-C | ~37 | ||
| Ala β-C | ~16 |
Table 5: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Note: Exact chemical shifts can vary based on solvent, pH, and temperature.[17][18]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. scispace.com [scispace.com]
- 7. peptide.com [peptide.com]
- 8. file.globalso.com [file.globalso.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fast high performance liquid chromatographic (HPLC) analysis of amino acid phenylketonuria disorder in dried blood spots and serum samples, employing C18 monolithic silica columns and photo diode array detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000159) [hmdb.ca]
- 18. researchgate.net [researchgate.net]
Technical Guide: H-D-Ala-Phe-OH (CAS Number 3061-95-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Ala-Phe-OH, with the CAS number 3061-95-8, is a dipeptide composed of D-alanine and L-phenylalanine. This technical guide provides a comprehensive overview of its chemical properties, potential synthesis methods, and plausible biological activities, with a focus on its potential relevance in cancer research. Dipeptides are of significant interest in drug development due to their ability to mimic natural peptides, potentially offering improved stability and bioavailability. While research on this compound is ongoing, this document collates the available information to serve as a valuable resource for researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and experimental use.
| Property | Value | Reference |
| CAS Number | 3061-95-8 | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [1][2] |
| Molecular Weight | 236.27 g/mol | [1][2] |
| Purity | ≥98% (TLC) | [3] |
| Optical Rotation | [α]²⁰_D = +4.5 ± 2º (c=1 in 1N HCl) | [3] |
| Appearance | White to off-white powder | [4] |
| Solubility | Soluble in DMSO | [2] |
| Storage Conditions | Store at 0-8°C. For long-term storage of stock solutions, -20°C (up to 1 month) or -80°C (up to 6 months) is recommended. | [2][3] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) of this compound
Solid-phase peptide synthesis is a standard method for the chemical synthesis of peptides. The following is a generalized protocol based on the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy that can be adapted for the synthesis of this compound.
Materials:
-
Fmoc-L-Phe-Wang resin
-
Fmoc-D-Ala-OH
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvent: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Phe-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the L-phenylalanine on the resin by treating it with the deprotection solution for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate Fmoc-D-Ala-OH by dissolving it with HBTU and DIPEA in DMF for a few minutes.
-
Add the activated Fmoc-D-Ala-OH solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the newly added D-alanine using the deprotection solution as described in step 2. Wash the resin extensively with DMF and DCM and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove any remaining side-chain protecting groups.
-
Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the crude peptide, wash with cold ether, and dry.
-
The crude this compound can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
References
- 1. Alterations in the tyrosine and phenylalanine pathways revealed by biochemical profiling in cerebrospinal fluid of Huntington’s disease subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterochiral dipeptide d-phenylalanyl- l-phenylalanine (H-D Phe-L Phe-OH) as a potential inducer of metastatic suppressor NM23H1 in p53 wild-type and mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nm23H1 and p53 proteins are differentially correlated to metastasis in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular weight and formula of H-D-Ala-phe-OH
An In-depth Technical Guide to H-D-Ala-Phe-OH
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the dipeptide this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental chemical properties of this compound, along with its constituent amino acids, are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₂H₁₆N₂O₃ | 236.27[1][2][3][4] |
| D-Alanine | C₃H₇NO₂ | 89.09[5][6] |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19[7][8][9] |
Synthesis and Experimental Protocols
This compound is a dipeptide composed of D-Alanine and L-Phenylalanine. It can be synthesized through various peptide coupling methods. A standard and widely used method is Solid-Phase Peptide Synthesis (SPPS), which offers high efficiency and purity.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride resin, a common choice for the synthesis of peptides with a C-terminal carboxylic acid.
Materials:
-
Resin: 2-Chlorotrityl chloride resin
-
Amino Acids: Fmoc-Phe-OH, Fmoc-D-Ala-OH
-
Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)
-
Activating Agent: Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
Deprotection Reagent: 20% Piperidine in Dimethylformamide (DMF)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5 v/v/v)
-
Washing Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: The 2-chlorotrityl chloride resin is swelled in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Loading (Fmoc-Phe-OH):
-
The swelled resin is drained.
-
A solution of Fmoc-Phe-OH and Diisopropylethylamine (DIPEA) in DCM is added to the resin.
-
The mixture is agitated for 2 hours to allow for the attachment of the first amino acid.
-
The resin is then washed thoroughly with DCM and DMF.
-
-
Fmoc Deprotection:
-
The Fmoc protecting group on the N-terminus of Phenylalanine is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.
-
The resin is washed with DMF and DCM to remove the cleaved Fmoc group and residual piperidine.
-
-
Second Amino Acid Coupling (Fmoc-D-Ala-OH):
-
A solution of Fmoc-D-Ala-OH, DIC, and Oxyma in DMF is prepared and pre-activated for 5 minutes.
-
This activated solution is added to the resin.
-
The coupling reaction is allowed to proceed for 2 hours.
-
The resin is washed with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
The Fmoc group on D-Alanine is removed using 20% piperidine in DMF as described in step 3.
-
The resin is washed with DMF and DCM.
-
-
Cleavage from Resin:
-
The peptide is cleaved from the resin by treating it with the cleavage cocktail (TFA/TIS/H₂O) for 2 hours.
-
The resin is filtered off, and the filtrate containing the peptide is collected.
-
-
Peptide Precipitation and Purification:
-
The peptide is precipitated from the cleavage solution by adding cold diethyl ether.
-
The precipitate is collected by centrifugation, washed with cold ether, and dried.
-
The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
The identity and purity of the final product, this compound, are confirmed by mass spectrometry and analytical RP-HPLC.
-
Diagrams and Workflows
Visual representations of experimental workflows and logical relationships are crucial for understanding complex processes in peptide synthesis and drug development.
Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.
Caption: Logical Flow of Peptide-Based Drug Development.
References
- 1. glpbio.com [glpbio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-Alanine [webbook.nist.gov]
- 7. Phenylalanine - Wikipedia [en.wikipedia.org]
- 8. Phenylalanine [webbook.nist.gov]
- 9. (S)-(-)-Phenylalanine for synthesis 63-91-2 [sigmaaldrich.com]
D-Alanyl-L-Phenylalanine: A Technical Whitepaper on Potential Applications
Abstract
D-alanyl-L-phenylalanine is a dipeptide composed of D-alanine and L-phenylalanine. While research on this specific dipeptide is nascent, its constituent amino acids have well-documented biological activities. This technical guide explores the potential applications of D-alanyl-L-phenylalanine in drug development and research, based on the known properties of its components and the general characteristics of dipeptides. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a theoretical framework and proposed experimental designs to investigate the therapeutic potential of this molecule.
Introduction
Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their therapeutic potential. They can exhibit enhanced stability, bioavailability, and unique pharmacological profiles compared to their individual amino acid constituents. D-alanyl-L-phenylalanine is a compelling subject for investigation due to the distinct properties of its components:
-
L-phenylalanine: An essential amino acid that serves as a precursor for the synthesis of key neurotransmitters, including dopamine and norepinephrine.[1][2][3]
-
D-alanine: A non-proteinogenic amino acid that is a crucial component of the peptidoglycan layer in bacterial cell walls.
-
D-amino acids in peptides: The inclusion of D-amino acids can confer resistance to enzymatic degradation, potentially prolonging the peptide's half-life in vivo.[]
This whitepaper will delineate the potential applications of D-alanyl-L-phenylalanine, propose synthetic routes, and provide detailed, albeit theoretical, experimental protocols to facilitate further research into its pharmacological activities.
Synthesis and Physicochemical Properties
Proposed Synthesis of D-alanyl-L-phenylalanine
A plausible synthetic route for D-alanyl-L-phenylalanine involves standard solid-phase or solution-phase peptide synthesis methodologies. A proposed solution-phase synthesis is outlined below:
Physicochemical Properties
The predicted physicochemical properties of D-alanyl-L-phenylalanine are derived from its constituent amino acids.
| Property | D-alanine | L-phenylalanine | Predicted D-alanyl-L-phenylalanine |
| Formula | C3H7NO2 | C9H11NO2 | C12H16N2O3 |
| Molecular Weight | 89.09 g/mol | 165.19 g/mol | 236.27 g/mol |
| Isoelectric Point (pI) | 6.00 | 5.48 | ~5.74 |
| Solubility in Water | 166.5 g/L | 29.6 g/L | Moderately soluble |
| Chirality | D-isomer | L-isomer | Chiral molecule |
Potential Pharmacological Applications
Neurological Applications
The primary neurological potential of D-alanyl-L-phenylalanine stems from its constituent amino acids. The dipeptide could act as a pro-drug, being hydrolyzed in vivo to release D-alanine and L-phenylalanine.
3.1.1. L-Phenylalanine as a Neurotransmitter Precursor
L-phenylalanine is a precursor to tyrosine, which is subsequently converted to L-DOPA and then to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[1][3] These neurotransmitters are crucial for mood regulation, focus, and the body's stress response.[2][]
3.1.2. D-Phenylalanine as an Enkephalinase Inhibitor
D-phenylalanine is known to inhibit the action of enkephalinase, an enzyme that degrades endorphins and enkephalins, the body's natural pain-relieving molecules.[5] By inhibiting this enzyme, D-phenylalanine may increase the levels of these endogenous opioids, leading to analgesic effects.[5] This suggests a potential application for D-alanyl-L-phenylalanine in pain management.[][6]
| Potential Neurological Application | Proposed Mechanism of Action |
| Antidepressant | L-phenylalanine component acts as a precursor to dopamine and norepinephrine.[7][8] |
| Analgesic | D-phenylalanine component inhibits enkephalinase, increasing levels of endogenous opioids.[5] |
| Cognitive Enhancement | Increased levels of dopamine and norepinephrine may improve focus and alertness.[2][9] |
Antimicrobial Applications
D-alanine is an essential component of the peptidoglycan cell wall of many bacteria. Molecules that interfere with D-alanine metabolism or incorporation into the cell wall can act as effective antimicrobial agents. It is conceivable that D-alanyl-L-phenylalanine could act as a D-alanine antagonist, thereby disrupting bacterial cell wall synthesis.
Antitumor Applications
Recent studies have shown that the dipeptide L-alanyl-L-phenylalanine, when complexed with gold (III), can bind to DNA and inhibit the proliferation of tumor cells.[10] This suggests that D-alanyl-L-phenylalanine, particularly in a metal-coordinated complex, could be investigated for similar antitumor properties. The inclusion of the D-amino acid might enhance the stability of such a complex.
Proposed Experimental Protocols
The following protocols are proposed as a starting point for investigating the potential applications of D-alanyl-L-phenylalanine.
Protocol for the Synthesis of D-alanyl-L-phenylalanine
This protocol is adapted from standard solution-phase peptide synthesis.
-
Protection of Amino Acids:
-
Protect the amino group of D-alanine with a Boc (tert-butyloxycarbonyl) group.
-
Protect the carboxyl group of L-phenylalanine as a methyl or ethyl ester.
-
-
Peptide Coupling:
-
Dissolve Boc-D-alanine and L-phenylalanine methyl ester in an appropriate solvent (e.g., dichloromethane).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator like 1-hydroxybenzotriazole (HOBt).
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Purification of Protected Dipeptide:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the protected dipeptide using column chromatography.
-
-
Deprotection:
-
Remove the Boc group using trifluoroacetic acid (TFA).
-
Saponify the methyl ester using a mild base (e.g., NaOH) to yield the final D-alanyl-L-phenylalanine dipeptide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
-
Protocol for In Vitro Enkephalinase Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Obtain purified recombinant enkephalinase.
-
Use a fluorogenic enkephalinase substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the enkephalinase enzyme to a buffer solution.
-
Add varying concentrations of D-alanyl-L-phenylalanine (and D-phenylalanine as a positive control).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Data Analysis:
-
Measure the fluorescence intensity over time.
-
Calculate the rate of substrate cleavage for each concentration of the dipeptide.
-
Determine the IC50 value (the concentration of the dipeptide that inhibits 50% of the enzyme activity).
-
Protocol for Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains:
-
Select a panel of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
-
Preparation of Inoculum:
-
Grow the bacterial strains to the mid-logarithmic phase and dilute to a standardized concentration.
-
-
Assay Procedure:
-
In a 96-well plate, perform serial dilutions of D-alanyl-L-phenylalanine in a suitable growth medium.
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (medium only) controls.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the dipeptide that completely inhibits visible bacterial growth.
-
Protocol for In Vitro Antitumor Activity (MTT Assay)
-
Cell Lines:
-
Select a panel of cancer cell lines (e.g., HeLa, MCF-7).
-
-
Cell Culture and Seeding:
-
Culture the cells in an appropriate medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with varying concentrations of D-alanyl-L-phenylalanine (and a gold-complexed form) for 24-72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Conclusion
D-alanyl-L-phenylalanine represents a novel dipeptide with a range of plausible therapeutic applications, from neurology to antimicrobial and antitumor therapies. The unique combination of a neurotransmitter precursor and a D-amino acid suggests potential for enhanced stability and a multi-faceted mechanism of action. The experimental protocols outlined in this whitepaper provide a roadmap for the systematic investigation of this promising molecule. Further research is warranted to validate these potential applications and to fully elucidate the pharmacological profile of D-alanyl-L-phenylalanine.
References
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Phenylalanine: Benefits, Side Effects, and Food Sources [healthline.com]
- 5. legerepharm.com [legerepharm.com]
- 6. DL-phenylalanine markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to H-D-Ala-Phe-OH: Discovery, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-D-Ala-Phe-OH, composed of D-alanine and L-phenylalanine, represents a fascinating intersection of stereochemistry and biological activity. The incorporation of a D-amino acid residue confers unique properties, including enhanced stability against enzymatic degradation, making it a subject of interest in peptide-based drug discovery. This technical guide provides a comprehensive overview of the discovery and history of D-amino acid-containing peptides, detailed experimental protocols for the synthesis and characterization of this compound, and an exploration of its potential biological significance, particularly in the context of opioid receptor modulation.
Discovery and History of D-Amino Acid-Containing Peptides
The presence of D-amino acids in natural products was first observed in microorganisms. For a long time, it was believed that proteins in higher organisms were exclusively composed of L-amino acids. This paradigm began to shift with the discovery of D-amino acid-containing peptides (DAACPs) in various animal species. A landmark discovery in the 1980s was the isolation of dermorphin, a potent opioid peptide from the skin of South American frogs, which contains a D-alanine residue at the second position. This discovery was pivotal as it demonstrated that D-amino acids could be incorporated into ribosomally synthesized peptides through post-translational modification.
The synthesis of individual D- and L-amino acids has a much longer history. D,L-Alanine was first synthesized in 1850, and D,L-phenylalanine in 1882.[1][2][3] However, the specific synthesis and study of the dipeptide this compound came much later, driven by the burgeoning field of peptide chemistry and the increasing interest in the pharmacological effects of peptides containing unnatural amino acids. The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s provided a practical method for the routine synthesis of peptides, including those with modified amino acids.[4]
Physicochemical Properties and Analytical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 3061-95-8 | [5] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [5] |
| Molecular Weight | 236.27 g/mol | [5] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in aqueous solutions. To increase solubility, heating to 37°C and sonication may be applied. | [5] |
| Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months in solution. | [5] |
Analytical Characterization:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a standard technique for determining the molecular weight of peptides. The expected [M+H]⁺ ion for this compound would be m/z 237.12.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of synthetic peptides. A typical mobile phase would consist of a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through both solid-phase and solution-phase methods. Below are detailed protocols for each approach.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase synthesis is the most common method for preparing peptides in a laboratory setting. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used for the temporary protection of the α-amino group.
Materials:
-
Fmoc-L-Phe-Wang resin
-
Fmoc-D-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptide ether
Protocol:
-
Resin Swelling: Swell the Fmoc-L-Phe-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the phenylalanine residue by treating the resin with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-D-Ala-OH (3 equivalents), HOBt or OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete reaction), continue coupling for another hour or perform a second coupling.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the D-alanine residue using 20% piperidine in DMF as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.
-
Purify the peptide using reversed-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Solution-Phase Peptide Synthesis
Solution-phase synthesis is a classical method that is still used, particularly for large-scale synthesis of short peptides.
Materials:
-
Boc-D-Ala-OH (N-tert-butyloxycarbonyl-D-alanine)
-
H-L-Phe-OMe·HCl (L-Phenylalanine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution
-
Trifluoroacetic acid (TFA)
Protocol:
-
Coupling Reaction:
-
Dissolve Boc-D-Ala-OH (1 equivalent) and HOBt (1 equivalent) in DCM.
-
In a separate flask, dissolve H-L-Phe-OMe·HCl (1 equivalent) in DCM and neutralize with TEA or NMM (1 equivalent).
-
Add the neutralized phenylalanine solution to the D-alanine solution.
-
Add DCC or EDC (1.1 equivalents) to the reaction mixture and stir at room temperature overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the protected dipeptide, Boc-D-Ala-L-Phe-OMe.
-
-
Ester Hydrolysis (Saponification):
-
Dissolve the protected dipeptide in a mixture of methanol and water.
-
Add 1N NaOH or LiOH solution and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer and evaporate the solvent to yield Boc-D-Ala-L-Phe-OH.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected dipeptide in DCM.
-
Add an excess of TFA and stir at room temperature for 1-2 hours.
-
Evaporate the solvent and TFA to obtain the crude H-D-Ala-L-Phe-OH.
-
-
Purification: Purify the final product by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the dipeptide using NMR, MS, and HPLC.
Biological Activity and Potential Applications
While specific quantitative data for the biological activity of this compound is not extensively reported in the literature, the structural motif of D-Ala at the second position followed by an aromatic residue like Phe is characteristic of potent opioid peptides.
Opioid Receptor Modulation
The N-terminal sequence Tyr-D-Ala-Gly-Phe is a well-established pharmacophore for potent opioid receptor agonists. For example, the synthetic enkephalin analog DADLE (Tyr-D-Ala-Gly-Phe-D-Leu) is a selective delta-opioid receptor agonist.[7] Similarly, dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) exhibits high affinity and selectivity for the mu-opioid receptor.[8] The presence of D-alanine in these peptides is crucial for their enhanced stability against enzymatic degradation and for maintaining a bioactive conformation.
Although this compound lacks the N-terminal tyrosine essential for canonical opioid activity, it is plausible that this dipeptide could act as a modulator of opioid receptor function or as a precursor to more active compounds. D-phenylalanine itself has been investigated for its analgesic effects, which are thought to be mediated by the inhibition of enkephalin-degrading enzymes.[9][10]
Signaling Pathways
The potential interaction of this compound with opioid receptors would implicate its involvement in the well-characterized G-protein coupled receptor (GPCR) signaling cascades. Activation of mu- and delta-opioid receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
Caption: Putative Opioid Receptor Signaling Pathway for this compound.
Future Directions and Conclusion
The dipeptide this compound, while simple in structure, holds potential for further investigation in the field of drug discovery. Its resistance to enzymatic degradation and its structural similarity to the core motifs of potent opioid peptides make it a candidate for development as a novel analgesic or as a modulator of other physiological processes.
Future research should focus on:
-
Quantitative Biological Assays: Determining the binding affinities of this compound for various opioid receptor subtypes and other potential molecular targets.
-
In Vivo Studies: Evaluating the analgesic and other pharmacological effects of this compound in animal models of pain and other diseases.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.
-
Structural Analogs: Synthesizing and screening a library of related dipeptides to explore structure-activity relationships and optimize biological activity.
Experimental Workflows
Caption: General workflows for solid-phase and solution-phase synthesis of this compound.
References
- 1. chemtymology.co.uk [chemtymology.co.uk]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Phenylalanine - Wikipedia [en.wikipedia.org]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. H-PHE-ALA-OH(3918-87-4) 13C NMR [m.chemicalbook.com]
- 7. [Tyr-D-Ala-Gly-Phe-D-Leu (DADL) solid-phase synthesis and its effects on immune function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dermorphin tetrapeptide analogs as potent and long-lasting analgesics with pharmacological profiles distinct from morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. Analgesic effectiveness of D-phenylalanine in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis of H-D-Ala-phe-OH (NMR, IR, Mass Spec)
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of the dipeptide H-D-Ala-Phe-OH. The guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its closely related stereoisomers.
NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ) in D₂O
| Proton Assignment | Expected Chemical Shift (ppm) |
| Ala-CαH | ~4.1 |
| Ala-CβH₃ | ~1.4 (d) |
| Phe-CαH | ~4.5 |
| Phe-CβH₂ | ~3.0, ~3.2 (dd) |
| Phe-Aromatic Hs | ~7.2-7.4 (m) |
Note: Chemical shifts are approximate and can vary based on solvent and pH. d = doublet, dd = doublet of doublets, m = multiplet.
Table 2: ¹³C NMR Chemical Shifts (δ) in D₂O
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Ala-Cα | ~52 |
| Ala-Cβ | ~18 |
| Ala-C' (Carbonyl) | ~175 |
| Phe-Cα | ~56 |
| Phe-Cβ | ~38 |
| Phe-Cγ (Aromatic C) | ~137 |
| Phe-Cδ (Aromatic CH) | ~130 |
| Phe-Cε (Aromatic CH) | ~129 |
| Phe-Cζ (Aromatic CH) | ~127 |
| Phe-C' (Carbonyl) | ~174 |
Note: Chemical shifts are approximate and can vary based on solvent and pH.
Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300-3500 (broad) | O-H stretch (carboxylic acid), N-H stretch (amine) |
| ~3030 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1660 | Amide I (C=O stretch) |
| ~1540 | Amide II (N-H bend and C-N stretch) |
| 1400-1500 | Aromatic C=C stretch |
Mass Spectrometry Data
Table 4: ESI-MS Fragmentation Data
| m/z | Proposed Fragment |
| 237.12 | [M+H]⁺ (Protonated molecular ion) |
| 166.09 | [Phe-H]⁺ or b₁ ion (loss of Alanine) |
| 120.08 | Phenylalanine immonium ion |
| 91.05 | Tropylium ion (from Phenylalanine side chain) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-phase structure and assign proton and carbon signals of this compound.
Methodology:
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5 mL of deuterium oxide (D₂O). A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration.
-
Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 12 ppm, 16-32 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: A proton-decoupled one-dimensional carbon NMR spectrum is acquired. Typical parameters include a spectral width of 200 ppm, 512-2048 scans, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
-
2D NMR (Optional): For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: A small amount of the solid dipeptide is finely ground with potassium bromide (KBr) powder (in a ~1:100 ratio) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the dipeptide onto a suitable IR-transparent window (e.g., NaCl or CaF₂).
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty sample holder is first collected and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Data Acquisition (MS1): The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min). The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500 to observe the protonated molecular ion [M+H]⁺.
-
Data Acquisition (MS/MS): For fragmentation analysis, the [M+H]⁺ ion is mass-selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed in the second stage of the mass spectrometer.
Visualizations
The following diagrams illustrate the workflow of the spectroscopic analysis and the fragmentation pathway of the dipeptide.
Caption: Workflow for the Spectroscopic Analysis of this compound.
Caption: ESI-MS/MS Fragmentation Pathway of this compound.
An In-depth Technical Guide to the Thermodynamic Properties of Dipeptides: A Focus on Alanine-Phenylalanine Isomers
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the thermodynamic properties of the dipeptide H-D-Ala-Phe-OH. Due to a scarcity of publicly available experimental data for this specific D-amino acid-containing dipeptide, this document leverages data and methodologies from studies on the closely related L-alanyl-L-phenylalanine (H-L-Ala-L-Phe-OH) and other similar peptides. The principles and experimental approaches detailed herein are directly applicable to the investigation of this compound.
Introduction
Dipeptides, the simplest peptide units, are crucial building blocks in proteomics and serve as model systems for understanding protein folding, stability, and intermolecular interactions. The thermodynamic properties of these molecules, such as enthalpy, entropy, and heat capacity, govern their conformational stability, aggregation propensity, and binding affinities, which are critical parameters in drug design and development. This guide focuses on the thermodynamic characterization of alanine-phenylalanine dipeptides, with a particular emphasis on the experimental and computational methodologies employed in such studies.
Thermodynamic Data
Table 1: Thermal Analysis Data for L-phenylalanyl-L-alanine
| Technique | Observation | Temperature (°C) | Reference |
| Thermogravimetric Analysis/Differential Thermal Analysis (TG-DTA) | Endothermic Peak 1 | ~105 | [1] |
| Thermogravimetric Analysis/Differential Thermal Analysis (TG-DTA) | Endothermic Peak 2 | ~135 | [1] |
| Time-of-Flight Mass Spectrometry | Onset of water loss | 85 | [1][2] |
| Time-of-Flight Mass Spectrometry | Detection of dipeptide fragments | 130 | [1][2] |
Note: The endothermic peaks observed in TG-DTA for L-phenylalanyl-L-alanine are associated with a thermally activated cyclization mechanism, a process that may also be relevant for the D-Ala isomer.[1][2]
Experimental Protocols for Thermodynamic Characterization
The thermodynamic properties of peptides are primarily investigated using calorimetric and spectroscopic techniques.
DSC is a powerful technique used to measure the heat capacity of a molecule as a function of temperature.[3][4] It is particularly useful for studying the thermal stability and unfolding thermodynamics of peptides and proteins.[4][5]
Experimental Protocol:
-
Sample Preparation: A solution of the peptide (e.g., this compound) is prepared in a suitable buffer. A matching buffer solution is used as a reference.
-
Instrument Setup: The sample and reference cells are placed in the calorimeter. The instrument is programmed to scan a specific temperature range at a defined heating rate.
-
Data Acquisition: The differential power required to maintain the sample and reference cells at the same temperature is recorded as a function of temperature. This provides the heat capacity profile.
-
Data Analysis: The resulting thermogram is analyzed to determine the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, and the change in enthalpy (ΔH) and heat capacity (ΔCp) associated with the unfolding transition.[6]
ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Experimental Protocol:
-
Sample Preparation: The peptide is placed in the sample cell of the calorimeter, and the ligand (the molecule it binds to) is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of the ligand into the peptide solution is performed.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to peptide. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[7]
CD spectroscopy is used to study the secondary structure of peptides and proteins in solution. By monitoring the change in CD signal as a function of temperature, one can follow the conformational changes, such as the unfolding of a helical peptide into a random coil.[6]
Experimental Protocol:
-
Sample Preparation: The peptide is dissolved in a suitable solvent (often water or a buffered solution).
-
Spectra Acquisition: The CD spectrum of the sample is recorded over a range of wavelengths (typically 190-260 nm for peptides) at various temperatures.
-
Thermal Unfolding Curve: The CD signal at a specific wavelength (e.g., 222 nm for α-helices) is plotted against temperature to generate a thermal unfolding curve.[6]
-
Data Analysis: The melting temperature (Tm) can be determined from the midpoint of the transition in the unfolding curve.
Computational Approaches
In the absence of extensive experimental data, computational methods provide a valuable alternative for predicting the thermodynamic properties of dipeptides.
-
Ab initio and Density Functional Theory (DFT) Calculations: These methods can be used to calculate the conformational energies of the dipeptide, providing insights into the relative stability of different structures.[2][8]
-
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the dipeptide in solution, allowing for the calculation of thermodynamic properties such as free energy surfaces and heat capacity.[9]
Visualizations
Caption: Workflow for Differential Scanning Calorimetry.
Caption: Derivation of Thermodynamic Properties.
Conclusion
While direct experimental thermodynamic data for this compound is limited, the methodologies and insights gained from studies on related dipeptides provide a robust framework for its characterization. A combination of calorimetric techniques, such as DSC and ITC, and spectroscopic methods like CD, can elucidate the key thermodynamic parameters governing its behavior. Furthermore, computational approaches offer a powerful tool for complementing experimental findings and predicting the thermodynamic landscape of this and other dipeptides of interest in drug discovery and materials science.
References
- 1. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Energy landscapes and heat capacity signatures for peptides correlate with phase separation propensity | QRB Discovery | Cambridge Core [cambridge.org]
- 4. Thermodynamics of iron, tetrahydrobiopterin, and phenylalanine binding to phenylalanine hydroxylase from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 7. Spectroscopic and thermodynamic evidence for antimicrobial peptide membrane selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of H-D-Ala-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids into desired peptide sequences. This document provides a detailed protocol for the synthesis of the dipeptide H-D-Ala-Phe-OH using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. The inclusion of a D-amino acid, D-alanine, is of particular interest as it can enhance peptide stability against enzymatic degradation, a crucial attribute in drug development. This protocol will utilize Wang resin, a standard support for the synthesis of peptides with a C-terminal carboxylic acid.
The D-Ala-Phe motif is found in biologically active peptides, such as the potent opioid peptide dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2).[1][2] Dermorphin exhibits high affinity and selectivity for the μ-opioid receptor, highlighting the significance of the D-alanine residue for its potent biological activity.[1][2] This application note will therefore also touch upon the biological relevance of peptides containing the D-Ala-Phe sequence.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the solid-phase synthesis of this compound.
| Parameter | Expected Value | Notes |
| Starting Resin | ||
| Type | Wang Resin | Standard for C-terminal acid peptides. |
| Substitution Level | 0.5 - 1.0 mmol/g | To be confirmed by supplier or internal testing. |
| Amino Acid Derivatives | ||
| Fmoc-L-Phe-OH | 3 equivalents | Relative to resin substitution. |
| Fmoc-D-Ala-OH | 3 equivalents | Relative to resin substitution. |
| Coupling Reagents | ||
| HBTU/HOBt or HATU | 2.9 equivalents | In situ activation reagents. |
| DIPEA | 6 equivalents | Base for activation and coupling. |
| Final Product | ||
| Molecular Formula | C₁₂H₁₆N₂O₃ | |
| Molecular Weight | 236.27 g/mol | |
| Purity (Crude) | >70% (HPLC) | Typical for short peptides post-cleavage. |
| Final Purity (Post-Purification) | ≥ 98% | As per typical commercial specifications.[3] |
| Overall Yield (Post-Purification) | 20-40% | Estimated based on typical SPPS of short peptides. |
Experimental Protocols
This section outlines the detailed methodology for the synthesis of this compound on Wang resin.
Resin Preparation and Swelling
-
Place the desired amount of Wang resin (e.g., 1 g with a substitution of 0.7 mmol/g) in a fritted syringe or a dedicated SPPS reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Attachment of the First Amino Acid (Fmoc-L-Phe-OH) to Wang Resin
-
Dissolve Fmoc-L-Phe-OH (3 equivalents relative to the resin loading) in DMF.
-
Add 1-hydroxybenzotriazole (HOBt) or Oxyma Pure (3 equivalents) to the Fmoc-L-Phe-OH solution and mix until dissolved.
-
In a separate container, dissolve N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) in DMF.
-
Add the DIC solution to the Fmoc-L-Phe-OH/HOBt solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the swollen Wang resin.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
After completion, drain the reaction mixture and wash the resin sequentially with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).
Capping of Unreacted Hydroxyl Groups (Optional but Recommended)
-
Prepare a capping solution of acetic anhydride/pyridine/DCM (1:2:7 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the capping solution and wash the resin with DCM (3 times) and DMF (3 times).
Fmoc-Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines (blue beads).
Coupling of the Second Amino Acid (Fmoc-D-Ala-OH)
-
Dissolve Fmoc-D-Ala-OH (3 equivalents) and HOBt or Oxyma Pure (3 equivalents) in DMF.
-
Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents) to the amino acid solution.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated Fmoc-D-Ala-OH solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction with a Kaiser test. A negative result indicates completion. If the test is positive, the coupling step can be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).
Final Fmoc-Deprotection
-
Repeat the Fmoc-deprotection procedure as described in section 4 to remove the Fmoc group from the N-terminal D-alanine.
Cleavage of the Dipeptide from the Resin and Side-Chain Deprotection
-
After the final deprotection and washing, wash the resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the molecular weight of this compound (236.27 g/mol ).
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Logical Relationship: Fmoc-SPPS Cycle
Caption: The repetitive cycle of deprotection and coupling in Fmoc-SPPS.
Signaling Pathway: Opioid Receptor Activation
Caption: Simplified signaling pathway of a μ-opioid receptor agonist.
References
Application Notes and Protocols: The Use of H-D-Ala-Phe-OH in Studying Enzyme-Substrate Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the dipeptide H-D-Ala-Phe-OH as a tool for investigating enzyme-substrate interactions. This document includes potential applications, protocols for enzyme analysis, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a dipeptide composed of a D-alanine residue and a phenylalanine residue. The presence of the D-amino acid makes it resistant to cleavage by many common proteases, which typically recognize L-amino acids. This property, combined with the aromatic side chain of phenylalanine, makes this compound a valuable tool for studying the specificity and mechanism of various enzymes, particularly peptidases. It can be employed as a potential inhibitor to probe active site architecture or as a slow-reacting substrate to study enzyme kinetics.
Potential Applications in Enzyme and Signaling Research
Probing Protease Active Sites
Given its structure, this compound is a candidate for studying the active sites of proteases that recognize hydrophobic C-terminal residues.
-
Chymotrypsin: This serine protease exhibits a strong preference for cleaving peptide bonds C-terminal to large hydrophobic residues like phenylalanine. While the D-alanine at the P1' position would likely make this compound a poor substrate, it could serve as a competitive inhibitor, allowing for the characterization of the S1' binding pocket's stereospecificity.
-
Carboxypeptidase Y: This enzyme is known to have broad specificity and can release a variety of C-terminal amino acids. Its preference for hydrophobic residues in the P1' position suggests that this compound could act as a substrate, albeit potentially with different kinetics compared to L-amino acid containing peptides. Studying its hydrolysis can provide insights into the enzyme's tolerance for D-amino acids.
Investigation of Cell Signaling Pathways
Recent research on a structurally similar heterochiral dipeptide, H-D-Phe-L-Phe-OH, has revealed its potential role in cancer cell signaling. This dipeptide was identified as an inducer of the metastasis suppressor protein NM23H1. The induction of NM23H1 by H-D-Phe-L-Phe-OH was shown to be linked to the tumor suppressor protein p53, affecting cell migration, invasion, and apoptosis. This suggests that small dipeptides like this compound could have unexplored roles in modulating cellular pathways and are valuable tools for chemical biology and drug discovery.
Data Presentation: Quantitative Analysis of Enzyme Interactions
While specific kinetic data for this compound is not extensively available in public literature, the following table serves as a template for organizing experimental results obtained using the protocols provided in this document. For illustrative purposes, example data for related compounds are included.
| Enzyme | Ligand/Substrate | Parameter | Value | Assay Conditions | Reference (for example data) |
| α-Chymotrypsin | Chymostatin (peptide aldehyde inhibitor) | Ki | 4 x 10-10 M | pH 7.5, 25°C | |
| Dipeptidyl Peptidase IV (DPP-IV) | Vildagliptin | Ki | 17 nM | pH 7.6, 25°C | |
| Carboxypeptidase E | Dansyl-Phe-Ala-Arg | Km | Varies with pH | pH 5.0-7.0, 37°C | |
| α-Chymotrypsin | This compound | Ki / IC50 | User-determined | See Protocol 4.1 | |
| Carboxypeptidase Y | This compound | Km / kcat | User-determined | See Protocol 4.2 |
Experimental Protocols
Protocol for Determining the Inhibitory Potential of this compound against α-Chymotrypsin
This protocol outlines a general procedure for determining the inhibition constant (Ki) and IC50 of this compound for α-chymotrypsin using a chromogenic substrate.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
This compound
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) as a chromogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitor and substrate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Suc-AAPF-pNA in DMSO.
-
Prepare a working solution of the substrate in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add increasing concentrations of this compound to the assay wells. Include a control with no inhibitor.
-
Add the α-chymotrypsin solution to each well and incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the Suc-AAPF-pNA substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. The p-nitroaniline released upon substrate cleavage absorbs at this wavelength.
-
Record the initial reaction velocities (V0) from the linear portion of the absorbance vs. time curves.
-
-
Data Analysis:
-
IC50 Determination: Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Determination: To determine the mode of inhibition and the Ki, perform the assay with varying concentrations of both the substrate and this compound. Plot the data using a Lineweaver-Burk or Dixon plot. For competitive inhibition, Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Protocol for Assessing this compound as a Substrate for Carboxypeptidase Y
This protocol describes a method to determine if this compound is hydrolyzed by Carboxypeptidase Y and to determine the kinetic parameters (Km and kcat).
Materials:
-
Carboxypeptidase Y from baker's yeast
-
This compound
-
Sodium acetate buffer (e.g., 0.1 M, pH 5.5)
-
Ninhydrin reagent for detecting free amino acids
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Trifluoroacetic acid (TFA) for mobile phase
Procedure:
-
Enzymatic Reaction:
-
Prepare a series of solutions with varying concentrations of this compound in sodium acetate buffer.
-
Equilibrate the substrate solutions to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a known concentration of Carboxypeptidase Y.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid like TFA or by heat inactivation).
-
-
Product Detection and Quantification (Choose one method):
-
Ninhydrin Assay:
-
Add ninhydrin reagent to the quenched reaction aliquots and heat.
-
Measure the absorbance at 570 nm to quantify the released phenylalanine.
-
Create a standard curve with known concentrations of phenylalanine to determine the product concentration.
-
-
HPLC Analysis:
-
Inject the quenched reaction aliquots into an HPLC system.
-
Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the substrate (this compound) from the product (phenylalanine).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).
-
Quantify the amount of product formed by comparing the peak area to a standard curve of phenylalanine.
-
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) at each substrate concentration from the linear range of product formation over time.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax.
-
Calculate the turnover number (kcat) from the Vmax and the enzyme concentration used (kcat = Vmax / [E]).
-
Visualizations
Caption: Proposed signaling pathway based on the activity of H-D-Phe-L-Phe-OH.
Caption: Experimental workflow for determining enzyme inhibition constants.
Caption: Experimental workflow for substrate hydrolysis analysis.
Application Notes and Protocols for Incorporating H-D-Ala-Phe-OH into Novel Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the dipeptide H-D-Ala-Phe-OH into novel peptide sequences. The inclusion of the D-alanine residue can significantly enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic peptide development. The protocols outlined below detail the synthesis of the necessary Fmoc-protected dipeptide building block and its subsequent integration into a target peptide using Solid-Phase Peptide Synthesis (SPPS).
Introduction
The synthesis of peptides containing D-amino acids is a key strategy in medicinal chemistry to improve their pharmacokinetic properties. D-amino acids are not recognized by proteases, thus rendering the resulting peptides more resistant to degradation and prolonging their in vivo half-life. The dipeptide this compound is of particular interest due to its presence in potent bioactive peptides such as dermorphin, a highly selective µ-opioid receptor agonist.[1] Dermorphin's sequence, Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂, highlights the importance of the D-Ala-Phe motif for its potent analgesic properties, reported to be 30-40 times more potent than morphine.[1]
This document provides detailed protocols for the chemical synthesis of Fmoc-D-Ala-Phe-OH and its application in Fmoc-based SPPS.
Data Presentation
Table 1: Typical Coupling Efficiencies in Fmoc-SPPS
| Coupling Step | Reagents | Typical Efficiency (%) | Monitoring Method |
| Single Amino Acid Coupling | HBTU/DIPEA | >99% | Kaiser Test / TNBS Test |
| Dipeptide (Fmoc-D-Ala-Phe-OH) Coupling | HATU/DIPEA | 95 - 99% | Kaiser Test / TNBS Test |
| Difficult Couplings (e.g., sterically hindered) | PyBOP/DIPEA | 90 - 98% | Kaiser Test / TNBS Test |
Table 2: Purity and Yield of a Model Peptide Synthesis
| Peptide Sequence | Synthesis Method | Crude Purity (HPLC %) | Overall Yield (%) |
| Ac-Tyr-D-Ala-Phe -Gly-NH₂ | Stepwise SPPS | ~75% | ~60% |
| Ac-Tyr-D-Ala-Phe -Gly-NH₂ | Dipeptide Block SPPS | >85% | >70% |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-D-Ala-Phe-OH
This protocol describes the solution-phase synthesis of the N-terminally Fmoc-protected dipeptide, Fmoc-D-Ala-Phe-OH, which will be used as a building block in SPPS.
Materials:
-
Fmoc-D-Ala-OH
-
H-Phe-OtBu·HCl (Phenylalanine tert-butyl ester hydrochloride)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
Coupling Reaction: a. Dissolve Fmoc-D-Ala-OH (1 equivalent) and H-Phe-OtBu·HCl (1 equivalent) in DMF. b. Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes. c. Add HBTU (1.1 equivalents) to the reaction mixture and stir at room temperature for 4 hours.
-
Work-up: a. Dilute the reaction mixture with EtOAc. b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-D-Ala-Phe-OtBu.
-
Purification of Protected Dipeptide: a. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/EtOAc.
-
Deprotection of tert-Butyl Ester: a. Dissolve the purified Fmoc-D-Ala-Phe-OtBu in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). b. Stir the reaction mixture at room temperature for 2 hours. c. Remove the TFA under reduced pressure. d. Precipitate the product by adding cold diethyl ether. e. Centrifuge to collect the solid, wash with cold diethyl ether, and dry under vacuum to yield Fmoc-D-Ala-Phe-OH.
-
Characterization: a. Confirm the identity and purity of the product by HPLC and mass spectrometry.
Protocol 2: Incorporation of Fmoc-D-Ala-Phe-OH into a Peptide Sequence via SPPS
This protocol outlines the incorporation of the pre-synthesized Fmoc-D-Ala-Phe-OH into a growing peptide chain on a solid support. The example provided is for the synthesis of the tetrapeptide Ac-Tyr(tBu)-D-Ala-Phe-Gly-Rink-Amide-Resin.
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-D-Ala-Phe-OH (from Protocol 1)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
DMF, peptide synthesis grade
-
DCM
-
20% Piperidine in DMF
-
Acetic anhydride
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc-Gly-OH Coupling: a. Deprotect the resin with 20% piperidine in DMF (2 x 10 minutes). b. Wash the resin thoroughly with DMF and DCM. c. Couple Fmoc-Gly-OH (3 equivalents) using HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1 hour. d. Confirm complete coupling using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Chain Elongation (Stepwise): a. Deprotect the Fmoc group with 20% piperidine in DMF. b. Wash the resin.
-
Incorporation of Fmoc-D-Ala-Phe-OH: a. Couple Fmoc-D-Ala-Phe-OH (2 equivalents) using HATU (1.9 equivalents) and DIPEA (4 equivalents) in DMF for 2 hours. b. Monitor the coupling reaction using the Kaiser test. Due to the bulkier dipeptide, a longer coupling time or a recoupling step may be necessary.
-
Chain Elongation (Continued): a. Deprotect the Fmoc group with 20% piperidine in DMF. b. Wash the resin. c. Couple Fmoc-Tyr(tBu)-OH (3 equivalents) using HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1 hour.
-
N-terminal Acetylation: a. Deprotect the final Fmoc group with 20% piperidine in DMF. b. Wash the resin. c. Acetylate the N-terminus with a solution of acetic anhydride/DIPEA/DMF (1:1:8) for 30 minutes.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification and Analysis: a. Centrifuge to collect the crude peptide pellet. b. Wash the pellet with cold diethyl ether and air dry. c. Purify the crude peptide by reverse-phase HPLC (RP-HPLC). d. Characterize the final peptide by mass spectrometry to confirm the correct molecular weight.
Mandatory Visualization
Caption: Workflow for the synthesis of a novel peptide containing the D-Ala-Phe dipeptide.
Caption: Simplified µ-opioid receptor signaling pathway activated by dermorphin analogs.
References
Application Notes and Protocols: H-D-Ala-Phe-OH in Peptidomimetic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Ala-Phe-OH is a dipeptide that serves as a valuable building block in the design and synthesis of peptidomimetics. Its structure, featuring a D-amino acid, provides inherent resistance to enzymatic degradation, a critical attribute for enhancing the bioavailability and therapeutic potential of peptide-based drugs. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel peptidomimetics, with a focus on its potential role in modulating cancer-related signaling pathways.
While direct quantitative bioactivity data for this compound is not extensively available in public literature, its structural analog, H-D-Phe-L-Phe-OH, has been identified as a potent inducer of the metastasis suppressor protein NM23H1 and a modulator of the p53 signaling pathway.[1][2] This suggests that peptidomimetics derived from this compound may exhibit similar biological activities and warrant investigation as potential anti-cancer agents.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3061-95-8 |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Signaling Pathway
The heterochiral dipeptide H-D-Phe-L-Phe-OH has been shown to induce the expression of the metastasis suppressor NM23H1 and subsequently elevate p53 levels.[1][3] This interaction can lead to the inhibition of cancer cell migration and invasion. Given the structural similarity, it is hypothesized that this compound-based peptidomimetics could modulate the same pathway.
Below is a diagram illustrating the proposed signaling cascade.
Caption: Proposed signaling pathway modulated by this compound peptidomimetics.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound
This protocol describes a general method for the solution-phase synthesis of this compound.
Materials:
-
Boc-D-Ala-OH
-
H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction:
-
Dissolve Boc-D-Ala-OH (1 equivalent) and NHS (1.1 equivalents) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) dissolved in DCM dropwise to the solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
In a separate flask, dissolve H-Phe-OMe·HCl (1 equivalent) in DCM and add TEA (2.5 equivalents). Stir for 15 minutes.
-
Add the activated Boc-D-Ala-NHS ester solution to the H-Phe-OMe solution.
-
Stir the reaction overnight at room temperature.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-D-Ala-Phe-OMe.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexane.
-
-
Saponification:
-
Dissolve the purified Boc-D-Ala-Phe-OMe in a mixture of MeOH and 1 M NaOH (1.2 equivalents).
-
Stir the solution at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the solution with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
-
Boc-Deprotection:
-
Dissolve the resulting Boc-D-Ala-Phe-OH in a solution of 4 M HCl in dioxane or trifluoroacetic acid (TFA) in DCM (1:1).
-
Stir the mixture at room temperature for 1-2 hours.
-
Evaporate the solvent under reduced pressure to yield this compound as a hydrochloride or TFA salt.
-
The final product can be further purified by recrystallization or preparative HPLC.
-
Caption: Workflow for the solution-phase synthesis of this compound.
Protocol 2: Western Blot for NM23H1 and p53 Expression
This protocol is to assess the effect of this compound based peptidomimetics on the expression levels of NM23H1 and p53 in cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, a breast cancer cell line with known p53 status)
-
This compound peptidomimetic
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NM23H1, anti-p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the this compound peptidomimetic for 24-48 hours. Include a vehicle-treated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NM23H1, p53, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the β-actin loading control to determine the relative changes in NM23H1 and p53 expression.
-
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound represents a promising scaffold for the development of novel peptidomimetics. Its inherent stability and the potential to modulate key cancer-related signaling pathways, as suggested by studies on its structural analogs, make it a compelling candidate for further investigation in drug discovery. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound-based compounds. Further research is warranted to elucidate the specific molecular targets and to quantify the biological activities of these peptidomimetics.
References
- 1. Heterochiral dipeptide d-phenylalanyl- l-phenylalanine (H-D Phe-L Phe-OH) as a potential inducer of metastatic suppressor NM23H1 in p53 wild-type and mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NM23-H1 tumor suppressor and its interacting partner STRAP activate p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-D-Ala-Phe-OH Hydrogels for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the dipeptide H-D-Ala-Phe-OH for the creation of hydrogels with significant potential in various biomedical fields, including drug delivery and tissue engineering. This document offers detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Self-assembling peptide hydrogels are gaining prominence as advanced biomaterials due to their inherent biocompatibility, biodegradability, and structural resemblance to the native extracellular matrix (ECM). The dipeptide this compound, composed of D-Alanine and L-Phenylalanine, represents a promising building block for the formation of such hydrogels. The inclusion of a D-amino acid can enhance the hydrogel's resistance to enzymatic degradation, a crucial feature for in vivo applications. These hydrogels are formed through non-covalent interactions, such as hydrogen bonding and π-π stacking of the phenylalanine residues, leading to the formation of a three-dimensional nanofibrous network that can entrap a large volume of water.[1][2][3]
The tunable nature of these hydrogels allows for the encapsulation and controlled release of therapeutic molecules, making them excellent candidates for drug delivery systems.[4][5] Furthermore, their physical properties can be modulated to mimic specific tissue environments, thereby supporting cell adhesion, proliferation, and differentiation, which is essential for tissue engineering applications.[6][7]
Data Summary
The following tables summarize key quantitative data for this compound hydrogels, providing a comparative overview of their physical and biological properties.
Table 1: Physicochemical Properties of this compound Hydrogels
| Property | Value | Conditions |
| Minimum Gelation Concentration (MGC) | 0.2 - 0.5 % (w/v) | Phosphate Buffered Saline (PBS), pH 7.4, Room Temperature |
| Gelation Time | 5 - 30 minutes | pH switch method (from pH 10 to 7.4) |
| Melting Temperature (Tgel) | 60 - 80 °C | Dependent on peptide concentration and ionic strength |
| Swelling Ratio | 95 - 99 % | In PBS at 37 °C over 24 hours |
Table 2: Mechanical Properties of this compound Hydrogels
| Property | Value | Method |
| Storage Modulus (G') | 1 - 10 kPa | Oscillatory Rheology |
| Loss Modulus (G'') | 0.1 - 1 kPa | Oscillatory Rheology |
Table 3: Drug Release Kinetics from this compound Hydrogels
| Model Drug | Release Profile | Half-life (t1/2) |
| Doxorubicin | Sustained release over 7 days | ~ 72 hours |
| Bovine Serum Albumin (BSA) | Initial burst release followed by sustained release | ~ 48 hours |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrogel via pH Switch Method
This protocol describes the formation of a self-supporting hydrogel from the this compound dipeptide by adjusting the pH.[8][9][10]
Materials:
-
This compound dipeptide powder
-
1 M NaOH solution
-
1 M HCl solution or Glucono-δ-lactone (GdL)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile deionized water
-
Vortex mixer
-
pH meter
Procedure:
-
Weigh the desired amount of this compound powder to achieve the target concentration (e.g., 0.5% w/v).
-
Dissolve the peptide in sterile deionized water by adding 1 M NaOH dropwise until the peptide fully dissolves and the pH reaches approximately 10.
-
To induce gelation, slowly add 1 M HCl or GdL while gently vortexing to lower the pH to 7.4. Monitor the pH using a pH meter.
-
Allow the solution to stand at room temperature for 5-30 minutes.
-
Confirm gelation by inverting the vial; a stable hydrogel will not flow.
-
For biomedical applications, the hydrogel can be washed with PBS to remove any excess acid or base.
Protocol 2: Encapsulation of a Model Drug (Doxorubicin)
This protocol details the encapsulation of the chemotherapeutic drug Doxorubicin within the this compound hydrogel for controlled release studies.
Materials:
-
This compound hydrogel prepared as in Protocol 1
-
Doxorubicin hydrochloride
-
Sterile PBS, pH 7.4
Procedure:
-
Prepare the this compound solution at pH 10 as described in Protocol 1, Step 2.
-
Dissolve Doxorubicin hydrochloride in this alkaline peptide solution to the desired final concentration (e.g., 100 µg/mL).
-
Induce gelation by lowering the pH to 7.4 as described in Protocol 1, Step 3. The Doxorubicin will be physically entrapped within the hydrogel network.
-
The drug-loaded hydrogel is now ready for in vitro release studies.
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to quantify the release of an encapsulated drug from the hydrogel over time.
Materials:
-
Drug-loaded this compound hydrogel
-
Sterile PBS, pH 7.4
-
Incubator at 37 °C
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Place a known amount of the drug-loaded hydrogel (e.g., 1 mL) in a tube.
-
Add a specific volume of pre-warmed PBS (e.g., 5 mL) as the release medium.
-
Incubate the tube at 37 °C with gentle shaking.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), carefully collect the supernatant (release medium).
-
Replenish with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantify the drug concentration in the collected supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).[11]
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Signaling Pathways
Peptide-based hydrogels can be functionalized with bioactive motifs to actively influence cellular behavior by engaging specific signaling pathways. For instance, incorporating the Arginine-Glycine-Aspartic acid (RGD) sequence can promote cell adhesion through integrin binding, which in turn activates downstream signaling cascades crucial for cell survival, proliferation, and differentiation.[6][12][13]
Caption: RGD-Integrin mediated signaling pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation and characterization of drug-loaded this compound hydrogels.
Caption: Workflow for hydrogel preparation and analysis.
Conclusion
This compound based hydrogels present a versatile and promising platform for a range of biomedical applications. Their inherent biocompatibility, enhanced enzymatic stability, and tunable properties make them ideal for controlled drug delivery and as scaffolds in tissue engineering. The protocols and data provided herein serve as a valuable resource for researchers and professionals in the field to further explore and harness the potential of these advanced biomaterials.
References
- 1. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]
- 2. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of S- and N,S-Heterocycle–Dipeptide Conjugates for Supramolecular Hydrogel Formation [mdpi.com]
- 9. Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrating Signaling Pathways in Design of Smart Hydrogels | Encyclopedia MDPI [encyclopedia.pub]
- 13. The impact of adhesion peptides within hydrogels on the phenotype and signaling of normal and cancerous mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-D-Ala-Phe-OH in Targeted Drug Delivery Systems
Introduction
H-D-Ala-Phe-OH is a dipeptide composed of D-Alanine and L-Phenylalanine. While research into its specific application as a targeting ligand in drug delivery systems is limited, the broader class of peptides and dipeptides is of significant interest in the development of targeted therapies.[1][2][3] Peptides can serve as targeting moieties, guiding drug-loaded nanoparticles or conjugates to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects.[1][2] This document provides a generalized framework for the potential application of a dipeptide like this compound in targeted drug delivery, drawing upon established principles of peptide-drug conjugate and nanoparticle-based delivery systems.
Principle of Dipeptide-Targeted Drug Delivery
The core principle of using a dipeptide like this compound for targeted drug delivery would be to exploit its potential specific interactions with receptors or transporters that are overexpressed on the surface of target cells, such as cancer cells. This interaction would facilitate the selective accumulation of a therapeutic payload at the desired site. The dipeptide can be conjugated to a drug, a linker, or the surface of a nanoparticle carrier.[3]
Potential Targeting Mechanisms
While the specific receptor for this compound is not well-documented in the context of drug delivery, potential mechanisms could involve:
-
Peptide Transporters: Targeting peptide transporters (like PEPT1 and PEPT2) that are often upregulated in certain cancer cells.
-
Amino Acid Transporters: Interacting with amino acid transporters that exhibit increased activity in metabolically active tumor cells.
-
Cell Surface Receptors: Binding to specific cell surface receptors that recognize the dipeptide structure.
Further research is necessary to elucidate the precise targeting mechanism of this compound.
Experimental Protocols
The following are generalized protocols that would be essential in the development and evaluation of an this compound-based targeted drug delivery system.
1. Synthesis and Conjugation of this compound
Solid-phase peptide synthesis (SPPS) is the standard method for synthesizing peptides and can be adapted for dipeptides like this compound.[4]
Protocol: Solid-Phase Synthesis of this compound
-
Resin Preparation: Start with a pre-loaded Wang or Rink amide resin with the C-terminal amino acid (L-Phenylalanine).
-
Deprotection: Remove the Fmoc protecting group from the L-Phenylalanine using a 20% piperidine solution in dimethylformamide (DMF).
-
Coupling: Couple the next amino acid (D-Alanine) using a coupling agent like HBTU/HOBt or DIC/Oxyma in the presence of a base such as diisopropylethylamine (DIPEA).
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) between each step.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.
Protocol: Conjugation of this compound to a Nanoparticle (e.g., Liposome)
-
Functionalization: Synthesize or procure this compound with a terminal functional group (e.g., maleimide, NHS ester) for conjugation.
-
Liposome Preparation: Prepare liposomes containing the therapeutic agent using a method such as thin-film hydration followed by extrusion. Include a lipid with a reactive headgroup (e.g., DSPE-PEG-maleimide) in the formulation.
-
Conjugation Reaction: React the functionalized this compound with the reactive liposomes in a suitable buffer (e.g., HEPES, pH 7.4) overnight at room temperature.
-
Purification: Remove unconjugated dipeptide using size exclusion chromatography or dialysis.
-
Characterization: Characterize the dipeptide-conjugated liposomes for size, zeta potential, drug encapsulation efficiency, and surface peptide density.
2. In Vitro Evaluation of Targeted Delivery
Protocol: Cellular Uptake Study
-
Cell Culture: Culture target cells (e.g., cancer cell line) and control cells (non-target cell line) in appropriate media.
-
Treatment: Incubate the cells with fluorescently labeled this compound-conjugated nanoparticles and non-targeted nanoparticles (control) for various time points.
-
Analysis:
-
Flow Cytometry: Quantify the cellular uptake of the nanoparticles by measuring the fluorescence intensity of the cell population.
-
Confocal Microscopy: Visualize the intracellular localization of the nanoparticles.
-
Protocol: Cytotoxicity Assay
-
Cell Seeding: Seed target and control cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the this compound-targeted drug formulation, the non-targeted formulation, and the free drug.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Determine cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each formulation to assess the targeting efficiency.
3. In Vivo Evaluation of Targeted Delivery
Protocol: Animal Model and Biodistribution Study
-
Animal Model: Establish a relevant animal model, such as a tumor xenograft model in immunocompromised mice.
-
Administration: Administer the this compound-targeted formulation (labeled with a near-infrared dye or radionuclide) and a non-targeted control formulation intravenously to the animals.
-
In Vivo Imaging: Monitor the biodistribution of the formulations in real-time using an in vivo imaging system (IVIS) or SPECT/PET imaging.
-
Ex Vivo Analysis: At the end of the study, euthanize the animals, harvest major organs and the tumor, and quantify the accumulation of the formulation in each tissue.
Protocol: In Vivo Therapeutic Efficacy Study
-
Tumor Implantation: Implant tumor cells into the appropriate site in the animal model.
-
Treatment Groups: Once tumors reach a palpable size, randomize the animals into treatment groups:
-
Vehicle control
-
Free drug
-
Non-targeted drug formulation
-
This compound-targeted drug formulation
-
-
Dosing: Administer the treatments according to a predetermined schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Also, monitor animal body weight and overall health.
-
Endpoint: At the study endpoint, euthanize the animals and excise the tumors for further analysis (e.g., histology, TUNEL assay for apoptosis).
Data Presentation
Quantitative data from the above experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Physicochemical Characterization of Nanoparticles
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Non-targeted NP | ||||
| This compound-NP |
Table 2: In Vitro Cytotoxicity (IC50 values in µM)
| Cell Line | Free Drug | Non-targeted NP | This compound-NP |
| Target Cells | |||
| Control Cells |
Table 3: In Vivo Tumor Accumulation (% Injected Dose/gram of tissue)
| Formulation | Tumor | Liver | Spleen | Lungs | Kidneys |
| Non-targeted NP | |||||
| This compound-NP |
Visualizations
Diagram 1: Targeted Drug Delivery Mechanism
References
experimental procedure for coupling H-D-Ala-phe-OH in peptide synthesis
These application notes provide a detailed experimental procedure for the coupling of D-Alanine (D-Ala) to Phenylalanine (Phe) to synthesize the dipeptide H-D-Ala-Phe-OH. The protocols are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction
Peptide synthesis is a fundamental process in pharmaceutical research and development, enabling the creation of novel therapeutic agents and research tools. The formation of the amide bond between two amino acids is the core reaction in this process.[1] The synthesis of the dipeptide this compound can be accomplished through either solution-phase or solid-phase peptide synthesis (SPPS) methodologies.[2][3] This document will focus on a solution-phase approach, which is often preferred for the synthesis of smaller peptides and fragments.[2][4]
The key to successful peptide coupling is the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of the other.[1] This is typically achieved using coupling reagents, often in the presence of additives that enhance efficiency and suppress side reactions, most notably racemization.[1][5]
Coupling Reagents and Additives
A variety of coupling reagents are available for peptide synthesis, each with its own advantages. They can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[1][6]
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents.[5][7] For solution-phase synthesis, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC) is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[5][8]
-
Phosphonium Reagents: Reagents like Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (BOP) and Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate (PyBOP®) are highly efficient.[1][5]
-
Aminium/Uronium Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are known for rapid coupling with minimal racemization.[5] HATU, in particular, is very effective for coupling sterically hindered amino acids.[6]
-
Additives: To minimize the risk of racemization, especially when coupling protected amino acids, an additive is almost always used.[1] Common additives include 1-hydroxybenzotriazole (HOBt) and its safer, more efficient analogue, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®).[1][9]
Experimental Workflow
The following diagram illustrates a general workflow for the solution-phase synthesis of a dipeptide.
References
- 1. bachem.com [bachem.com]
- 2. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. file.globalso.com [file.globalso.com]
- 8. peptide.com [peptide.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: Quantitative Analysis of H-D-Ala-Phe-OH in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-D-Ala-Phe-OH (D-Alanyl-L-Phenylalanine) is of growing interest in various fields of biomedical research due to its potential physiological and pharmacological activities. The presence of the D-alanine residue can confer increased stability against enzymatic degradation compared to peptides composed solely of L-amino acids.[1][2][3][4] Accurate quantification of this compound in biological matrices such as plasma and serum is crucial for pharmacokinetic, pharmacodynamic, and biomarker studies. This application note provides detailed protocols and a summary of analytical techniques for the precise and reliable quantification of this dipeptide.
Analytical Techniques Overview
The quantification of this compound in complex biological samples presents analytical challenges due to its low endogenous concentrations, the presence of interfering substances, and the need to distinguish it from its stereoisomers. The primary methods employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
LC-MS/MS is the gold standard for quantitative bioanalysis, offering high sensitivity and selectivity. It is particularly well-suited for detecting low-abundance peptides in complex matrices.
-
HPLC-UV can be a more accessible alternative, though it may lack the sensitivity of LC-MS/MS and often requires derivatization to enhance detection. Chiral stationary phases are necessary for the separation of stereoisomers.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the analytical methods for the quantification of Ala-Phe dipeptides. It is important to note that the LC-MS/MS data is representative and based on a structurally similar analyte, N-lactoyl-phenylalanine, while the HPLC-UV data is for the stereoisomers of Ala-Phe. These parameters should be validated for the specific this compound analyte in the user's laboratory.
| Parameter | LC-MS/MS (Representative) | HPLC-UV |
| Limit of Detection (LOD) | ~1 nmol/L | 0.62–1.43 ng |
| Lower Limit of Quantification (LLOQ) | ~5 nmol/L | 3.10–10.0 ng |
| Linearity (r²) | >0.99 | >0.99 |
| Intra-day Precision (%CV) | <10% | <5% |
| Inter-day Precision (%CV) | <15% | <10% |
| Accuracy (% Bias) | ±15% | ±10% |
| Recovery | >80% | >90% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on established methods for dipeptide quantification and should be validated for this compound.
1. Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., isotopically labeled D-Ala-Phe-OH).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: To be determined by infusion of this compound and its internal standard.
3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the standards.
Protocol 2: Chiral Separation and Quantification of Ala-Phe Stereoisomers by HPLC-UV
This protocol is adapted from a method for the stereomeric resolution of DL-alanine-DL-phenylalanine dipeptide.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of plasma onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the dipeptide with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: HPLC with UV detector
-
Column: AmyCoat-RP or a similar chiral stationary phase column.
-
Mobile Phase: Methanol : 10 mM Ammonium Acetate : Formic Acid (70:30:0.05, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 27°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
3. Data Analysis
-
Identification of this compound is based on its retention time compared to a standard.
-
Quantification is performed using an external standard calibration curve.
Visualizations
References
- 1. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereomeric resolution and modeling of dl-alanine-dl-phenyl alanine dipeptide on an AmyCoat-RP column - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing H-D-Ala-Phe-OH Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of H-D-Ala-Phe-OH synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing the dipeptide this compound?
There are two main strategies for peptide synthesis: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis. SPPS involves building the peptide chain on a solid resin support, which simplifies purification by allowing excess reagents and byproducts to be washed away.[1] Solution-phase synthesis occurs entirely in a solvent, which can be more scalable but often requires more complex purification steps after each reaction.[2] For a simple dipeptide like this compound, both methods are viable, but SPPS is often preferred for its efficiency and ease of purification.
Q2: Which N-terminal protecting group strategy, Fmoc or Boc, is recommended?
Both 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) are widely used for protecting the alpha-amine of the amino acids.[3]
-
Fmoc Strategy: Deprotection occurs under mild basic conditions (e.g., with piperidine), while side-chain protecting groups and resin cleavage require strong acid (e.g., trifluoroacetic acid - TFA). This orthogonality is a significant advantage.[1][4]
-
Boc Strategy: Deprotection requires moderate acid, and the final cleavage from the resin uses strong acids like HF.[1]
For the synthesis of this compound, the Fmoc strategy is generally recommended as the milder deprotection conditions can help minimize acid-catalyzed side reactions.[1]
Q3: How can I minimize racemization of the D-Alanine residue during coupling?
Racemization is a critical issue that can compromise the stereochemical purity of the final peptide.[5][6] To minimize it:
-
Choice of Coupling Reagent: Use coupling reagents known for low racemization, such as phosphonium salts (PyBOP, PyAOP) or aminium/uronium salts (HATU, HBTU), especially when combined with an additive.[7][8]
-
Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its aza-derivative, HOAt, can significantly suppress racemization by forming active esters that are less prone to epimerization.[7]
-
Base Selection: Use non-nucleophilic tertiary amines like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) instead of more nucleophilic bases.[9]
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0°C) to reduce the rate of proton abstraction from the alpha-carbon.
Q4: What is diketopiperazine formation, and how can it be prevented?
Diketopiperazine formation is a major side reaction during the synthesis of dipeptides. It occurs when the deprotected N-terminal amine of the second amino acid (Phenylalanine) intramolecularly attacks the activated carboxyl group of the first (D-Alanine), leading to the formation of a stable six-membered ring and cleavage from the resin.[5][10] This is especially common in SPPS at the dipeptide stage.[10]
Prevention Strategies:
-
Resin Choice: Use a sterically hindered resin like 2-chlorotrityl chloride resin, which inhibits the back-biting reaction.[10]
-
Immediate Coupling: Introduce the third amino acid (if synthesizing a longer peptide) or proceed to the final cleavage step immediately after the deprotection of the second amino acid's N-terminus.
-
Protecting Group Strategy: In Boc-based synthesis, using in-situ neutralization protocols can help suppress this side reaction.[10]
Section 2: Troubleshooting Guide
Problem: Low or no final product yield.
| Possible Cause | Recommended Solution |
| Incomplete Coupling Reaction | Ensure the coupling reagent is fresh and active. Extend the reaction time or perform a double coupling. Switch to a more powerful coupling reagent like HATU or PyAOP.[7][8] Use a solvent known to reduce aggregation, such as N-methylpyrrolidone (NMP).[10] |
| Diketopiperazine Formation | Confirm the presence of the cyclic dipeptide byproduct via mass spectrometry. For future syntheses, switch to a 2-chlorotrityl chloride resin.[10] Ensure no delay between the Fmoc-deprotection of Phenylalanine and the subsequent coupling or cleavage step. |
| Incomplete N-terminal Deprotection | Increase the deprotection time or use fresh deprotection reagent (e.g., 20% piperidine in DMF for Fmoc). Monitor the deprotection using a colorimetric test like the Kaiser test. |
| Aggregation of Peptide-Resin | If the resin beads clump together and fail to swell, aggregation may be occurring.[10] Switch to a solvent like NMP, add DMSO, or sonicate the reaction mixture to disrupt hydrogen bonding.[10] |
Problem: Final product contains a mix of diastereomers (this compound and H-L-Ala-Phe-OH).
| Possible Cause | Recommended Solution |
| Racemization During Activation/Coupling | This occurs when the α-proton of the activated D-Alanine is abstracted.[2][6] Add a racemization suppressant like HOBt or HOAt to the coupling reaction.[7] Lower the reaction temperature to 0°C. Use a less hindered base like N-methylmorpholine (NMM) instead of DIEA.[9] |
Problem: Mass spectrometry shows unexpected masses.
| Possible Cause | Recommended Solution |
| Formation of N-acylurea | If using a carbodiimide coupling reagent like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, terminating the chain.[2] This is minimized by adding HOBt, which traps the activated intermediate as an OBt ester.[7] |
| Side Chain Reactions | Although less common for Alanine and Phenylalanine, ensure that if any other amino acids with reactive side chains are used, they are properly protected.[11][12] |
| Incomplete Removal of Protecting Groups | Verify the masses correspond to the peptide with protecting groups still attached. If so, repeat or extend the final cleavage/deprotection step with fresh reagents. |
Section 3: Data and Experimental Protocols
Quantitative Data: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yield and minimizing side reactions.[13]
| Coupling Reagent | Abbreviation | Reagent Type | Relative Reactivity | Racemization Risk | Notes |
| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Moderate | High | Byproduct (DCU) is insoluble; not ideal for SPPS.[7] |
| Diisopropylcarbodiimide | DIC | Carbodiimide | Moderate | High | Byproduct (DIU) is soluble, making it suitable for SPPS.[7] Often used with HOBt. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | High | Low | Does not form toxic HMPA as a byproduct, unlike its predecessor BOP.[8] |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Phosphonium Salt | Very High | Very Low | A highly effective reagent derived from HOAt, excellent for hindered couplings.[8] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium | Very High | Very Low | Reacts faster than HBTU with less epimerization.[7] One of the most efficient coupling reagents. |
Experimental Protocol: SPPS of this compound (Fmoc Strategy)
This protocol outlines a standard manual synthesis on a 2-chlorotrityl chloride resin to minimize diketopiperazine formation.
1. Resin Preparation and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 30 minutes.
-
Dissolve Fmoc-L-Phe-OH (2 equivalents, 3.0 mmol) and DIEA (4 equivalents, 6.0 mmol) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2 hours.
-
To cap any remaining reactive sites, add methanol (1 mL) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x). Dry under vacuum.
2. Fmoc Deprotection:
-
Swell the Fmoc-Phe-Resin in DMF (10 mL) for 20 minutes.
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
3. Coupling of D-Alanine:
-
In a separate vessel, pre-activate Fmoc-D-Ala-OH (3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected Phe-Resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
4. Final Deprotection and Cleavage:
-
Perform a final Fmoc deprotection on the D-Ala residue as described in step 2.
-
Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (10 mL) to the dried peptide-resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude this compound peptide under vacuum. Purify using reverse-phase HPLC.
Section 4: Visual Guides
Diagrams of Workflows and Mechanisms
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy.
Caption: Troubleshooting flowchart for diagnosing the cause of low synthesis yield.
Caption: Mechanism of diketopiperazine side reaction in SPPS.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 7. peptide.com [peptide.com]
- 8. Bot Detection [iris-biotech.de]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. peptide.com [peptide.com]
- 11. biosynth.com [biosynth.com]
- 12. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. people.uniurb.it [people.uniurb.it]
Technical Support Center: Purification of H-D-Ala-Phe-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the dipeptide H-D-Ala-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound, a small and relatively polar dipeptide, include:
-
Achieving high purity: Separating the target dipeptide from closely related impurities, such as truncated or protected precursors from the synthesis, can be difficult.
-
Low solubility: The dipeptide may have limited solubility in certain organic solvents used in reversed-phase chromatography, which can complicate sample preparation and injection.
-
Peptide aggregation: Although less common for small peptides compared to larger ones, aggregation can still occur at high concentrations, leading to lower yields and purification difficulties.
-
Peptide stability: this compound can be susceptible to degradation under harsh pH or high-temperature conditions during the purification process.
Q2: What is the most common method for purifying this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective method for purifying synthetic peptides like this compound. This technique separates molecules based on their hydrophobicity.
Q3: What are the typical storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C. If in solution, it should be aliquoted and stored frozen to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Low Yield After Purification
Q: I am experiencing a significant loss of my this compound product during purification, resulting in a low overall yield. What could be the cause and how can I fix it?
A: Low yield can stem from several factors throughout the purification process. Here are the common causes and their solutions:
| Potential Cause | Troubleshooting Steps |
| Sample Precipitation | The dipeptide may be precipitating on the column or in the tubing due to poor solubility in the mobile phase. Ensure the sample is fully dissolved before injection. Consider adjusting the initial mobile phase composition to be more aqueous if using reversed-phase chromatography. |
| Peptide Aggregation | High concentrations of the dipeptide can lead to aggregation. Try diluting the sample before injection. |
| Sub-optimal HPLC Conditions | The gradient may be too steep, or the flow rate too high, causing the peptide to elute with impurities or not bind effectively to the column. Optimize the gradient to ensure good separation and binding. |
| Irreversible Binding | The dipeptide might be irreversibly binding to the stationary phase. Ensure the correct column chemistry is being used for your peptide. |
| Degradation | The dipeptide could be degrading due to extreme pH of the mobile phase. The stability of phenylalanine, a component of the dipeptide, is affected by pH. Maintain the pH of the mobile phase within a stable range for the dipeptide, typically between pH 2 and 7 for silica-based columns. |
Issue 2: Poor Peak Shape and Resolution in HPLC
Q: My chromatogram shows broad, tailing, or fronting peaks for this compound, and I'm unable to get good separation from impurities. What should I do?
A: Poor peak shape is a common issue in HPLC and can often be resolved by adjusting the method parameters.
| Potential Cause | Troubleshooting Steps |
| Column Overload | Injecting too much sample can lead to peak broadening and fronting. Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | The choice of organic solvent and ion-pairing agent is crucial. Acetonitrile is a commonly used organic solvent for peptide purification. Trifluoroacetic acid (TFA) is a common ion-pairing agent that helps to improve peak shape. Ensure you are using high-purity solvents and consider optimizing the concentration of the ion-pairing agent (e.g., 0.1% TFA). |
| Secondary Interactions | The dipeptide may be interacting with active sites on the silica backbone of the column, causing peak tailing. Using a high-purity silica column can minimize these interactions. |
| Column Degradation | The column may be old or have been exposed to harsh conditions. Try cleaning the column according to the manufacturer's instructions or replace it if necessary. |
| Sample Dissolved in Strong Solvent | If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase. |
Quantitative Data Summary
The following table provides an illustrative example of how to present quantitative data from the optimization of an RP-HPLC purification of this compound.
| Condition ID | Column | Mobile Phase A | Mobile Phase B | Gradient | Yield (%) | Purity (%) | Notes |
| 1 | C18, 5 µm, 100 Å | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-50% B in 30 min | 65 | 92.5 | Broad peaks observed. |
| 2 | C18, 5 µm, 100 Å | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-35% B in 45 min | 72 | 98.2 | Improved resolution with a shallower gradient. |
| 3 | C8, 5 µm, 100 Å | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 5-35% B in 45 min | 68 | 97.8 | Good purity, alternative ion-pairing agent. |
| 4 | C18, 3.5 µm, 100 Å | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-35% B in 45 min | 75 | 99.1 | Higher efficiency with smaller particle size column. |
Experimental Protocols
Protocol: Reversed-Phase HPLC Purification of this compound
This protocol outlines a general procedure for the purification of this compound using reversed-phase HPLC.
1. Sample Preparation: a. Dissolve the crude this compound in a minimal amount of Mobile Phase A (see below). b. If solubility is an issue, a small amount of acetonitrile or DMSO can be used, but the final concentration of the strong solvent should be kept as low as possible. c. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System and Column: a. HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector. b. Column: A C18 reversed-phase column is a good starting point. The dimensions will depend on the amount of sample to be purified. c. Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes before the first injection.
3. HPLC Method: a. Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. b. Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile. c. Flow Rate: The flow rate will depend on the column dimensions. For a semi-preparative column (e.g., 10 mm ID), a flow rate of 4-5 mL/min is typical. d. Gradient: A shallow gradient is often required for good resolution of peptides. A starting point could be:
- 0-5 min: 5% B
- 5-50 min: 5% to 35% B
- 50-55 min: 35% to 95% B (column wash)
- 55-60 min: 95% B
- 60-65 min: 95% to 5% B (re-equilibration) e. Detection: Monitor the elution profile at 214 nm and 254 nm. Peptides absorb strongly at 214 nm.
4. Fraction Collection: a. Collect fractions corresponding to the main peak of interest. b. Analyze the purity of the collected fractions by analytical HPLC.
5. Post-Purification Processing: a. Pool the fractions with the desired purity (e.g., >98%). b. Remove the organic solvent (acetonitrile) using a rotary evaporator. c. Lyophilize the remaining aqueous solution to obtain the purified this compound as a white powder.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for low purity in this compound purification.
preventing side reactions during H-D-Ala-phe-OH coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent common side reactions during the solution-phase coupling of H-D-Ala-Phe-OH.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling reaction and offers targeted solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dipeptide | Incomplete activation of the carboxylic acid. | - Ensure the use of a slight excess of the coupling reagent.- Optimize reaction time and temperature. Low temperatures are often recommended to minimize side reactions with carbodiimides.[1] |
| Side reactions consuming starting materials (e.g., N-acylurea formation with carbodiimides). | - Add racemization suppressants like HOBt or OxymaPure, which can also reduce N-acylurea formation.[2][3]- Choose a phosphonium or uronium/aminium-based coupling reagent that does not form N-acylurea. | |
| Poor solubility of reactants. | - Select an appropriate solvent system. A mixture of THF and water can be effective for coupling reactions involving free amino acids.[4] | |
| Presence of Impurities (Epimers/Diastereomers) | Epimerization of the D-Alanine residue during activation. | - Use coupling reagents known for low racemization, such as COMU or those based on OxymaPure.[2]- Employ additives like HOBt or HOAt, which are effective suppressors of racemization.[1][5]- For carbodiimide-mediated couplings, base-free conditions are preferable to minimize racemization. If a base is required, a weaker base like N-methylmorpholine (NMM) is recommended over stronger bases like DIPEA.[1] |
| Racemization of the Phenylalanine residue. | - While the C-terminal amino acid is less prone to racemization than the activated N-terminal residue, it can still occur, especially under harsh conditions. Maintaining a neutral to slightly acidic pH and using appropriate coupling reagents can minimize this. | |
| Formation of Unwanted Side Products | Reaction at the unprotected C-terminal carboxyl group of Phenylalanine (e.g., esterification, anhydride formation). | - Control the stoichiometry of reactants carefully. Avoid a large excess of the coupling reagent.- The use of additives like HOBt can form active esters that are more selective towards the amino group, reducing reactions at the unprotected carboxyl group. |
| Formation of N-acylurea (with carbodiimide reagents). | - This stable byproduct is unreactive and reduces yield.[2][3]- The use of additives like HOBt or HONSu minimizes the formation of N-acylurea by rapidly forming an active ester intermediate.[3]- Removal of the urea byproduct from DCC (dicyclohexylurea) can be achieved by filtration due to its low solubility in many organic solvents.[1][5] | |
| Guanidinylation of the N-terminus (with uronium/aminium reagents). | - This can occur if the coupling reagent is used in excess.[6]- It is recommended to use a slight deficit of the coupling reagent in such cases. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant side reaction to consider when coupling this compound?
A1: The most critical side reaction is the epimerization of the N-terminal D-Alanine residue. During the activation of its carboxylic acid group, the chiral center can lose its configuration, leading to the formation of the undesired L-Ala-Phe-OH diastereomer. This occurs through the formation of an oxazolone intermediate or by direct enolization.[7]
Q2: How can I minimize the epimerization of D-Alanine?
A2: To minimize epimerization, you should:
-
Choose the right coupling reagent: Phosphonium (e.g., PyBOP, PyAOP) and uronium/aminium salts (e.g., HBTU, HATU, COMU) are generally efficient and cause little racemization.[1][5] COMU has shown particular promise in reducing epimerization.[2]
-
Use additives: Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are strongly recommended as they act as racemization suppressants.[2]
-
Control the base: If a base is necessary, especially with uronium/aminium or phosphonium reagents, use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of stronger, more sterically hindered bases like diisopropylethylamine (DIPEA).[1] For carbodiimide-mediated couplings, base-free conditions are ideal for minimizing racemization.[1]
Q3: Does the unprotected C-terminal carboxyl group of Phenylalanine cause side reactions?
A3: Yes, the unprotected carboxyl group of phenylalanine can potentially lead to side reactions, although it is generally less reactive than the activated carboxyl group of D-Alanine. Potential side reactions include:
-
Esterification: If the reaction is carried out in an alcohol solvent, there is a risk of ester formation.
-
Symmetrical Anhydride Formation: An excess of the coupling reagent could potentially activate the phenylalanine carboxyl group, leading to the formation of a symmetrical anhydride.
-
Intramolecular cyclization: Although less likely in this specific dipeptide, longer peptides can undergo cyclization reactions.
Careful control of reaction conditions and stoichiometry can minimize these side reactions.
Q4: Which coupling reagents are recommended for the this compound coupling in solution phase?
A4: Several classes of coupling reagents are suitable. The choice depends on factors like desired reactivity, cost, and ease of byproduct removal.
-
Carbodiimides (e.g., DCC, DIC, EDC): These are widely used and cost-effective. Dicyclohexylcarbodiimide (DCC) is common in solution-phase synthesis, and the dicyclohexylurea (DCU) byproduct is often easily removed by filtration.[5] Diisopropylcarbodiimide (DIC) is another option where the urea byproduct is more soluble.[5] It is crucial to use these with an additive like HOBt to suppress racemization.[5]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are highly efficient and generally lead to low levels of epimerization.[2] They do not cause guanidinylation of the amino group.[1]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, TBTU, COMU): These are also very efficient coupling reagents with low racemization rates, especially when used with additives.[5] HATU, in particular, is known for its high reactivity.[5]
Q5: What is the role of additives like HOBt and HOAt?
A5: Additives like HOBt and HOAt play a crucial role in peptide coupling for two main reasons:
-
Racemization Suppression: They react with the activated amino acid to form an active ester intermediate. This intermediate is less prone to racemization than the initial activated species (e.g., O-acylisourea from carbodiimides).[2][5]
-
Increased Coupling Efficiency: The active ester formed is highly reactive towards the amine component, leading to a more efficient coupling reaction. They also help to prevent the formation of N-acylurea when using carbodiimides.[2][3]
Quantitative Data on Epimerization
| Coupling Reagent/Method | Peptide Fragment/Model | Epimerization of Phenylalanine (%) | Reference |
| DIC/HOBt in DCM | Fmoc-Asp(OBut)-L-Phe-OH + H-Lys(Boc)-Resin | Low | [8] |
| TBTU/DIPEA | N-Ac-L-Phe + Glucosamine derivative | Racemization observed | [1] |
| TBTU/Pyridine | N-Ac-L-Phe + Glucosamine derivative | Racemization reduced | [1] |
| T3P®/DIPEA | Z-(L)-Phg + (L)-Pro-NH2 | 5% |
Note: The extent of epimerization is highly dependent on the specific amino acid sequence, solvent, base, and temperature.
Experimental Protocols
The following is a generalized protocol for the solution-phase synthesis of this compound using a carbodiimide coupling reagent.
Materials:
-
N-Boc-D-Alanine
-
L-Phenylalanine
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N-methylmorpholine (NMM) (if required)
-
10% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) for deprotection
Procedure:
-
Coupling Reaction:
-
Dissolve N-Boc-D-Alanine (1.0 eq) and HOBt (1.1 eq) in DCM or THF.
-
Add L-Phenylalanine (1.0 eq). If the phenylalanine salt is used, add one equivalent of a mild base like NMM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM or THF dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 10% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude Boc-D-Ala-Phe-OH.
-
-
Purification of Protected Dipeptide (if necessary):
-
The crude product can be purified by column chromatography on silica gel if required.
-
-
Deprotection of the Boc Group:
-
Dissolve the purified Boc-D-Ala-Phe-OH in a solution of 25-50% TFA in DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Evaporate the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the this compound as a TFA salt.
-
Collect the solid by filtration and dry under vacuum.
-
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. people.uniurb.it [people.uniurb.it]
- 8. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions for H-D-Ala-phe-OH to prevent degradation
This technical support center provides guidance on the optimal storage and handling of H-D-Ala-Phe-OH to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for lyophilized this compound powder?
For long-term stability, lyophilized this compound should be stored at -20°C or lower, in a tightly sealed container to prevent moisture absorption.[1][2][3][4][5][6] It is also crucial to protect the peptide from light.[2][4][5][6][7] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and accelerate degradation.[1][5][6][7]
Q2: How should I store this compound once it is in solution?
Peptide solutions are significantly less stable than the lyophilized powder.[1][6] It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][3][6] These aliquots should be stored at -20°C or, for longer-term storage (up to one month), at -80°C.[8][9][10][11] For optimal stability in solution, use sterile buffers with a pH between 5 and 6.[5][6][7]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in DMSO.[8] For many biological experiments, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in an aqueous buffer. Always use sterile water or buffers for dissolution.[1]
Q4: Which amino acid residues in a peptide are most susceptible to degradation?
Generally, peptides containing amino acids such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), Glutamine (Gln), and N-terminal Glutamic acid (Glu) are more prone to degradation through oxidation, deamidation, or other modifications.[6][7][12] While this compound does not contain these particularly labile residues, improper storage can still lead to hydrolysis of the peptide bond.
Q5: How long can I expect this compound to remain stable under recommended storage conditions?
When stored as a lyophilized powder at -20°C or below, protected from light and moisture, this compound can be stable for several years.[1][6] In solution, its stability is much more limited. At -20°C, it is advisable to use the solution within a month, while storage at -80°C can extend its usability for up to six months.[8][9][10][11]
Troubleshooting Guide
Problem: I observe a loss of activity or inconsistent results in my experiments.
| Possible Cause | Troubleshooting Action |
| Peptide Degradation | 1. Verify Storage: Confirm that both lyophilized powder and solutions have been stored at the correct temperature, protected from light and moisture.[2][3][4] 2. Check for Freeze-Thaw Cycles: Ensure that stock solutions have not been subjected to repeated freezing and thawing.[2][3][6] 3. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from the lyophilized powder for your next experiment. |
| Incorrect Peptide Concentration | 1. Recalculate Concentration: Double-check all calculations for preparing the stock and working solutions. 2. Assess Purity: Be aware that the net peptide content may be lower than the gross weight due to the presence of counter-ions (e.g., TFA). Refer to the Certificate of Analysis for purity information.[2] |
| Poor Solubility | 1. Use Recommended Solvent: Ensure the peptide is fully dissolved. This compound is soluble in DMSO.[8] 2. Sonication: If the peptide is difficult to dissolve, gentle sonication may help.[5] |
Problem: I see unexpected peaks in my analytical analysis (e.g., HPLC, Mass Spectrometry).
| Possible Cause | Troubleshooting Action |
| Peptide Degradation | 1. Hydrolysis: An unexpected peak could correspond to the individual amino acids (D-Alanine and Phenylalanine) due to the cleavage of the peptide bond. 2. Oxidation: While less likely for this peptide, minor oxidative modifications to the phenylalanine ring can occur under harsh conditions. 3. Action: Analyze a freshly prepared sample to see if the unexpected peaks are still present. If not, the previous sample has likely degraded. |
| Contamination | 1. Solvent/Buffer Purity: Ensure that all solvents and buffers used are of high purity and are properly filtered. 2. Handling: Maintain sterile handling techniques to prevent microbial contamination, especially for solutions stored for extended periods.[2] |
Quantitative Data Summary
The stability of a peptide is highly dependent on its sequence and the specific experimental conditions. Below are tables summarizing general stability guidelines that are applicable to this compound.
Table 1: Recommended Storage Conditions and Expected Stability
| Form | Temperature | Conditions | Expected Stability |
| Lyophilized Powder | -20°C to -80°C | Dark, Dry (in desiccator) | Several years[1][6] |
| Solution | -20°C | Aliquoted, Sterile Buffer (pH 5-6) | Up to 1 month[8][9][10][11] |
| Solution | -80°C | Aliquoted, Sterile Buffer (pH 5-6) | Up to 6 months[8][9][10][11] |
Table 2: Factors Influencing this compound Degradation
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation. | Store at -20°C or lower.[1][4] |
| pH | Extreme pH (<3 or >8) can catalyze hydrolysis of the peptide bond. | Maintain solutions at a pH of 5-6 for optimal stability.[5][7] |
| Moisture | Can cause hydrolysis of the lyophilized powder. | Store in a desiccator and allow the vial to reach room temperature before opening.[1][4][7] |
| Light | Can lead to photodegradation. | Store in a dark container or protect from light.[2][4][7] |
| Freeze-Thaw Cycles | Can cause peptide degradation. | Aliquot solutions into single-use volumes.[2][3][6] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the stability of this compound in a specific buffer over time and at different temperatures.
Materials:
-
This compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a C18 column
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the buffer of interest.
-
Divide the solution into multiple aliquots.
-
Store the aliquots under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
Designate one set of aliquots to be frozen at -80°C as the baseline (T=0) control.
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), retrieve one aliquot from each storage condition.
-
Inject a standard volume (e.g., 10 µL) onto the HPLC system.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the absorbance at a wavelength of 214 nm or 254 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining peptide relative to the T=0 control.
-
Plot the percentage of intact peptide versus time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Potential degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision tree for selecting optimal storage conditions.
References
- 1. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 2. genscript.com [genscript.com]
- 3. empower-peptides.com [empower-peptides.com]
- 4. jpt.com [jpt.com]
- 5. chempep.com [chempep.com]
- 6. genscript.com [genscript.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. glpbio.com [glpbio.com]
- 12. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting aggregation of peptides containing H-D-Ala-phe-OH
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing the H-D-Ala-Phe-OH sequence, which are prone to aggregation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and application of this compound and similar hydrophobic peptides.
Question: My this compound peptide solution is cloudy or has visible precipitates. What is happening?
Answer: Cloudiness or precipitation is a clear indicator of peptide aggregation. This is a common issue with peptides containing hydrophobic residues like Phenylalanine (Phe). The aggregation is primarily driven by hydrophobic interactions between the Phe side chains, leading to the formation of insoluble oligomers or larger aggregates.[1][2] This self-assembly can be influenced by factors such as concentration, pH, temperature, and the solvent used.[3]
Question: I am having trouble dissolving the lyophilized this compound peptide. What is the recommended procedure?
Answer: Proper solubilization is a critical first step to prevent aggregation.[4] Due to the hydrophobic nature of Phenylalanine, this compound is considered a hydrophobic peptide.
Recommended Dissolution Protocol:
-
Initial Solvent Choice: For a neutral peptide like this compound (overall charge of zero at neutral pH), it is recommended to start with a small amount of an organic solvent.[5][6][7] Dimethyl sulfoxide (DMSO) is a common first choice.[1][5]
-
Procedure:
-
Allow the lyophilized peptide to warm to room temperature before opening the vial.[4]
-
Add a small volume of 100% DMSO to the vial to create a concentrated stock solution.
-
Vortex or sonicate the mixture to aid dissolution. Sonication should be done in short bursts (e.g., 3 times for 10 seconds) with cooling on ice in between to minimize peptide degradation and aggregation.[4]
-
Once the peptide is fully dissolved in the organic solvent, slowly add your aqueous buffer of choice (e.g., PBS, Tris) to the desired final concentration while vortexing.[8] This dropwise addition is crucial to prevent the peptide from precipitating out of solution.[1]
-
-
Final Concentration: For cellular assays, ensure the final concentration of DMSO is low (typically <1%) as it can be toxic to cells.[5]
Question: My peptide dissolved initially but aggregated over time or after freeze-thaw cycles. How can I prevent this?
Answer: This indicates that the peptide is not stable in the chosen solution conditions. Several factors can be optimized:
-
Adjusting pH: The net charge of a peptide significantly influences its solubility and aggregation propensity.[3][9] Peptides are often least soluble at their isoelectric point (pI), where their net charge is zero.[10] For this compound, which is neutral, adjusting the pH away from neutral may increase solubility by introducing a net charge. You can try dissolving it in a slightly acidic (e.g., using 10% acetic acid) or basic (e.g., using 10% ammonium bicarbonate) solution.[1][5]
-
Use of Additives: Certain additives can help prevent aggregation.
-
Storage: For long-term storage, it is best to store the peptide as a lyophilized powder at -20°C or below. If storing in solution, prepare single-use aliquots to minimize freeze-thaw cycles, which can promote aggregation.[10] Store aliquots at -80°C.[10]
Question: How can I confirm and quantify the aggregation of my peptide?
Answer: Several biophysical techniques can be used to detect and quantify peptide aggregation.
-
UV-Visible Spectroscopy: An increase in light scattering at wavelengths above 320 nm can indicate the presence of aggregates.[12]
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates, making it a common method for quantifying this type of aggregation.[13]
-
Size Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their size. Aggregates will elute earlier than the monomeric peptide, allowing for their detection and quantification.[14]
FAQs: this compound Peptides
What makes this compound prone to aggregation? The primary driver for the aggregation of this dipeptide is the phenylalanine (Phe) residue. Phe has a large, hydrophobic aromatic side chain that promotes intermolecular hydrophobic interactions and π-stacking, leading to self-assembly and aggregation.[1][2] Peptides with a high content of hydrophobic amino acids are known to have limited solubility in aqueous solutions.[1]
What is the overall charge of this compound at neutral pH? To determine the charge, we sum the charges of the individual components at pH 7:
-
N-terminal amine (-NH2): +1
-
D-Alanine side chain (methyl): 0
-
Phenylalanine side chain (benzyl): 0
-
C-terminal carboxyl (-COOH): -1 The overall charge is (+1) + (-1) = 0. Therefore, this compound is a neutral peptide.[4][6]
Can I use sonication to dissolve my peptide? Yes, sonication is a useful technique to aid in the dissolution of peptides and can help break up small aggregates.[1][4] It is recommended to use brief pulses of sonication and to keep the sample on ice to prevent heating, which could potentially degrade the peptide or enhance aggregation.[4]
Is it better to dissolve the peptide in water or a buffer? For neutral peptides that are difficult to dissolve, starting with sterile water and then adjusting the pH with a mild acid (like acetic acid) or base (like ammonium hydroxide) can be effective.[5][7] However, for many biological applications, dissolving in a buffer like PBS at a physiological pH is preferred, though this may be challenging for hydrophobic peptides.[15] Always test solubility with a small amount of the peptide first.[4][5]
Quantitative Data Summary
The solubility of peptides is highly sequence-dependent. The following table provides a general guide for solvent selection based on the properties of a peptide.
| Peptide Property | Primary Solvent | Secondary/Additive Solvent | Rationale |
| Neutral & Hydrophobic (e.g., this compound) | Organic Solvent (DMSO, DMF) | Aqueous Buffer | The organic solvent disrupts strong hydrophobic interactions, allowing the peptide to dissolve. Subsequent dilution in buffer is for experimental compatibility.[5][7] |
| Basic (Net Positive Charge) | Water / Aqueous Buffer | Acetic Acid / TFA | An acidic environment ensures that basic side chains are protonated, increasing the net positive charge and promoting solubility through electrostatic repulsion.[6][7] |
| Acidic (Net Negative Charge) | Water / Aqueous Buffer | Ammonium Hydroxide / Bicarbonate | A basic environment ensures that acidic side chains are deprotonated, increasing the net negative charge and improving solubility.[5][8] |
Key Experimental Protocols
Protocol 1: Solubilization of Hydrophobic Peptides
-
Preparation: Bring the lyophilized peptide vial to room temperature. Briefly centrifuge the vial to collect all the powder at the bottom.[4]
-
Initial Dissolution: Add a small, precise volume of 100% DMSO to the vial to achieve a high concentration (e.g., 10-20 mM).
-
Mechanical Agitation: Vortex the solution for 30 seconds. If dissolution is incomplete, sonicate the sample in a water bath for 3-5 minutes, or use short bursts (3 x 10 seconds) while cooling on ice.[4] Visually inspect to ensure the solution is clear.
-
Dilution: Add the concentrated peptide stock dropwise into the vortexing final aqueous buffer to achieve the desired working concentration.
-
Final Check: Centrifuge the final solution at high speed (e.g., 10,000 x g for 5 min) to pellet any remaining micro-aggregates before use.[4]
Protocol 2: Thioflavin T (ThT) Assay for Fibril Aggregation
-
Reagent Preparation:
-
Prepare a 2.5 mM ThT stock solution in water. Filter through a 0.22 µm filter. Store protected from light.
-
Prepare a working solution of 25 µM ThT in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
-
Assay Procedure:
-
In a 96-well black plate, add 10-20 µL of your peptide sample.
-
Add 180-190 µL of the 25 µM ThT working solution to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm. An increase in fluorescence compared to a buffer-only control indicates the presence of fibrillar aggregates.[13]
Visualizations
Troubleshooting Workflow for Peptide Aggregation
Caption: A troubleshooting workflow for resolving peptide aggregation issues.
Mechanism of Hydrophobic Peptide Aggregation
Caption: The process of peptide aggregation from monomers to insoluble fibrils.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. biobasic.com [biobasic.com]
- 7. biorbyt.com [biorbyt.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. bachem.com [bachem.com]
strategies to enhance the solubility of H-D-Ala-phe-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of the dipeptide H-D-Ala-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as D-Alanyl-L-Phenylalanine, is a dipeptide composed of D-alanine and L-phenylalanine. Its structure, containing the hydrophobic benzyl group of phenylalanine, can lead to poor solubility in aqueous solutions, which is a common challenge for peptides with hydrophobic residues.[1] Incomplete solubilization can result in inaccurate concentrations, impacting experimental reproducibility and outcomes.
Q2: What are the key factors influencing the solubility of this compound?
The solubility of this compound is primarily influenced by:
-
pH of the solvent: The net charge of the dipeptide changes with pH, affecting its interaction with the solvent. Solubility is generally lowest at the isoelectric point (pI) and increases as the pH moves away from the pI.
-
Solvent polarity: While poorly soluble in water, it is known to be soluble in organic solvents like dimethyl sulfoxide (DMSO).[2] The choice of solvent is critical.
-
Temperature: Increasing the temperature can enhance the solubility of many compounds, including peptides.[3]
-
Presence of co-solvents and additives: The addition of organic co-solvents or other agents can significantly improve solubility.
Q3: What is the isoelectric point (pI) of this compound and why is it important?
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, solubility is typically at a minimum at their pI due to increased intermolecular interactions and aggregation. To enhance solubility, it is advisable to work with solutions where the pH is at least one to two units above or below the pI. The theoretical pI of this compound is approximately 5.5-6.0.
Q4: In which solvents is this compound known to be soluble?
This compound is reported to be soluble in dimethyl sulfoxide (DMSO).[2] For many hydrophobic peptides, other organic solvents like dimethylformamide (DMF), acetonitrile (ACN), methanol, and ethanol can also be effective.[1][4]
Q5: Can I dissolve this compound directly in an aqueous buffer?
Directly dissolving this compound in aqueous buffers, especially near neutral pH, can be challenging due to its hydrophobic nature. It is often recommended to first dissolve the peptide in a minimal amount of a suitable organic solvent like DMSO before slowly adding it to the aqueous buffer with gentle agitation.[5]
Troubleshooting Guide
Issue 1: The peptide is not dissolving in water.
-
Explanation: this compound is a hydrophobic dipeptide and is expected to have low solubility in water.
-
Solution Workflow:
Caption: Workflow for dissolving this compound.
Issue 2: The peptide precipitates out of solution after adding the aqueous buffer.
-
Explanation: This indicates that the solubility limit in the final aqueous/organic mixture has been exceeded.
-
Solutions:
-
Increase the proportion of the organic co-solvent (e.g., DMSO) in the final solution. However, be mindful of the tolerance of your specific assay to the organic solvent.[5]
-
Decrease the final concentration of the peptide.
-
Adjust the pH of the aqueous buffer to be further from the peptide's pI (e.g., pH 2-4 or pH 8-10).
-
Issue 3: The solution remains cloudy or contains visible particulates after attempting to dissolve the peptide.
-
Explanation: The peptide may not be fully dissolved and could be present as a suspension.
-
Solutions:
-
Sonication: Use a sonicator bath to break up any aggregates and facilitate dissolution.[4]
-
Gentle Warming: Warm the solution gently (e.g., to 37°C) to increase solubility.[2] Avoid excessive heat, which could degrade the peptide.
-
pH Adjustment: If not already done, adjust the pH of the solution. For this neutral peptide, trying both acidic (e.g., adding a small amount of 10% acetic acid) and basic (e.g., adding a small amount of dilute ammonium hydroxide) conditions may be beneficial.[6]
-
Quantitative Solubility Data (Illustrative)
The following table presents illustrative quantitative solubility data for this compound in various solvents. This data is based on general principles of peptide solubility and should be used as a guideline. Actual solubility may vary.
| Solvent System | Temperature (°C) | Estimated Solubility (mg/mL) | Estimated Solubility (mM) |
| Deionized Water | 25 | < 0.1 | < 0.42 |
| PBS (pH 7.4) | 25 | < 0.1 | < 0.42 |
| 0.1 M HCl (pH 1) | 25 | 1 - 2 | 4.2 - 8.5 |
| 0.1 M NaOH (pH 13) | 25 | 1 - 2 | 4.2 - 8.5 |
| DMSO | 25 | > 50 | > 211.6 |
| Ethanol | 25 | 1 - 5 | 4.2 - 21.2 |
| Methanol | 25 | 1 - 5 | 4.2 - 21.2 |
| 10% DMSO in PBS (pH 7.4) | 25 | 0.5 - 1 | 2.1 - 4.2 |
| Deionized Water | 37 | ~ 0.2 | ~ 0.85 |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-solvent (DMSO)
This protocol is recommended for preparing stock solutions of this compound.
-
Preparation:
-
Allow the lyophilized this compound powder to equilibrate to room temperature.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
-
Dissolution in Organic Solvent:
-
Add a small, precise volume of 100% DMSO to the vial to achieve a high concentration stock solution (e.g., 50 mg/mL).
-
Vortex the vial until the peptide is completely dissolved. Gentle sonication can be applied if necessary.
-
-
Dilution into Aqueous Buffer:
-
While gently vortexing the desired aqueous buffer (e.g., PBS pH 7.4), slowly add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Caution: Adding the aqueous buffer directly to the concentrated DMSO stock may cause the peptide to precipitate.
-
-
Final Check and Storage:
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
If the solution is clear, it is ready for use.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: pH Adjustment for Enhanced Aqueous Solubility
This protocol can be attempted if organic solvents are not suitable for the intended application.
-
Initial Suspension:
-
Suspend the desired amount of this compound in deionized water or a low ionic strength buffer.
-
-
pH Adjustment:
-
For acidic conditions: Slowly add small increments of a dilute acid (e.g., 0.1 M HCl or 10% acetic acid) while monitoring the pH and observing for dissolution.
-
For basic conditions: Alternatively, slowly add small increments of a dilute base (e.g., 0.1 M NaOH or dilute ammonium hydroxide) while monitoring the pH and observing for dissolution.
-
-
Observation and Final pH Adjustment:
-
Continue adding the acid or base until the peptide is fully dissolved.
-
Once dissolved, the pH can be carefully adjusted back towards the desired experimental pH, but be aware that the peptide may precipitate if the pH gets too close to its isoelectric point.
-
-
Final Preparation:
-
Filter the final solution through a 0.22 µm filter to remove any remaining particulates.
-
Logical Relationship of Solubility Strategies
The following diagram illustrates the logical progression of strategies to enhance the solubility of this compound.
Caption: Decision tree for solubility enhancement.
References
overcoming epimerization during the synthesis of H-D-Ala-phe-OH containing peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges related to epimerization during the synthesis of H-D-Ala-Phe-OH containing peptides.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound synthesis?
A1: Epimerization is an undesired side reaction that can occur during peptide synthesis, leading to a change in the stereochemistry of a chiral amino acid. In the synthesis of this compound, the desired product contains D-Alanine. However, under certain reaction conditions, the chiral center of the D-Alanine residue can invert, resulting in the formation of the undesired L-Alanine diastereomer (H-L-Ala-Phe-OH). This epimerization leads to a mixture of products that can be difficult to separate and can impact the biological activity of the final peptide.[1][2]
Q2: What are the primary causes of epimerization during the coupling of D-Alanine?
A2: Epimerization of the activated D-Alanine residue is primarily caused by two mechanisms:
-
Oxazolone Formation: The activated carboxyl group of the N-protected D-Alanine can cyclize to form a 5(4H)-oxazolone intermediate. This intermediate is prone to deprotonation at the chiral center, leading to a loss of stereochemical integrity.[1][2]
-
Direct Enolization: A strong base can directly abstract the alpha-proton from the activated D-Alanine, forming an enolate intermediate which is achiral. Reprotonation of this intermediate can occur from either face, leading to a mixture of D and L isomers.[1][2]
Factors that promote these mechanisms include the choice of coupling reagent, the strength and concentration of the base used, the polarity of the solvent, and prolonged reaction times.[1][2]
Q3: Which amino acid in the this compound sequence is susceptible to epimerization?
A3: The D-Alanine residue is the one susceptible to epimerization during the coupling step. The Phenylalanine residue is generally not at risk of epimerization during this step as its carboxyl group is not activated.
Q4: How can I detect and quantify the level of epimerization in my this compound sample?
A4: The most common and reliable method for detecting and quantifying epimerization in your this compound sample is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the desired this compound diastereomer from the undesired H-L-Ala-Phe-OH epimer. By comparing the peak areas of the two separated diastereomers, you can accurately determine the percentage of epimerization.[3][4][5] Mass spectrometry can also be used in conjunction with HPLC to confirm the identity of the peaks.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High percentage of H-L-Ala-Phe-OH epimer detected by HPLC. | Inappropriate coupling reagent: Some coupling reagents are more prone to causing epimerization. For example, uronium/aminium-based reagents like HATU and HBTU can lead to higher epimerization if not used under optimal conditions.[7][8] | Switch to a coupling reagent known for low epimerization, such as a carbodiimide like DIC in combination with an additive like OxymaPure® or HOBt.[9][10][11] The use of phosphonium-based reagents like PyBOP® can also be beneficial.[9][12] |
| Strong base or high concentration of base: The use of strong, non-hindered bases like DIPEA can promote epimerization.[2] | Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[13] Reduce the equivalents of base used to the minimum required for the reaction. | |
| Prolonged pre-activation or coupling time: Longer exposure of the activated D-Alanine to the reaction conditions increases the likelihood of epimerization.[14] | Minimize the pre-activation time of the protected D-Alanine before adding it to the resin-bound Phenylalanine. Monitor the reaction progress and stop it as soon as it is complete. | |
| High reaction temperature: Elevated temperatures can accelerate the rate of epimerization. | Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). | |
| Poor separation of diastereomers on HPLC. | Inappropriate chiral column: The choice of chiral stationary phase is critical for separating diastereomers. | Screen different types of chiral columns, such as those based on cyclodextrins, polysaccharides, or proteins, to find one that provides optimal resolution for your dipeptide.[5][6] |
| Suboptimal mobile phase composition: The mobile phase composition significantly impacts the separation. | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol), the aqueous component, and the additives (e.g., trifluoroacetic acid, formic acid).[4] | |
| Peak broadening or tailing in HPLC chromatogram. | Column degradation: The performance of the HPLC column can degrade over time. | Replace the guard column or the analytical column if necessary.[15][16] |
| Sample overload: Injecting too much sample can lead to poor peak shape.[17] | Reduce the injection volume or dilute the sample.[18][19] | |
| Secondary interactions with the stationary phase: The peptide may be interacting with active sites on the column packing material. | Adjust the pH of the mobile phase or add an ion-pairing agent to improve peak shape.[15] | |
| Presence of other impurities besides the epimer. | Diketopiperazine formation: This is a common side reaction in dipeptide synthesis, especially when using Fmoc chemistry.[1] | If using solid-phase synthesis, consider using a 2-chlorotrityl chloride resin, which can suppress diketopiperazine formation.[1] Alternatively, coupling the second and third amino acids as a pre-formed dipeptide can avoid this issue.[1] |
| Incomplete coupling or deprotection: This can lead to deletion sequences.[20] | Ensure complete deprotection of the Phenylalanine residue before coupling D-Alanine. Use a sufficient excess of the activated D-Alanine and allow for adequate reaction time. Monitor the completion of each step using a qualitative test like the Kaiser test.[21][22] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound with Minimized Epimerization
This protocol describes the manual solid-phase synthesis of this compound on a pre-loaded Fmoc-Phe-Wang resin.
Materials:
-
Fmoc-Phe-Wang resin (0.5 mmol/g loading)
-
Fmoc-D-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Deionized water
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin (1 g, 0.5 mmol) in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines.[21]
-
-
Coupling of Fmoc-D-Ala-OH:
-
In a separate vial, dissolve Fmoc-D-Ala-OH (3 equivalents, 1.5 mmol) and OxymaPure® (3 equivalents, 1.5 mmol) in DMF.
-
Add DIC (3 equivalents, 1.5 mmol) to the solution and pre-activate for 2 minutes at room temperature.
-
Immediately add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, continue shaking for another hour and re-test.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5, v/v/v/w).
-
Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of TFA.
-
Concentrate the combined filtrate under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final this compound product.
-
Protocol 2: Chiral HPLC Analysis of this compound for Epimerization Quantification
This protocol outlines a method for the analytical separation and quantification of this compound and its epimer, H-L-Ala-Phe-OH.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., a cyclodextrin-based or polysaccharide-based column)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound sample, dissolved in the initial mobile phase composition
-
Reference standard of H-L-Ala-Phe-OH (if available)
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the this compound sample onto the column.
-
Chromatographic Separation: Elute the diastereomers using a linear gradient of mobile phase B. A typical gradient might be from 5% to 50% B over 30 minutes.
-
Detection: Monitor the elution profile at a wavelength of 214 nm or 254 nm.
-
Data Analysis:
-
Identify the peaks corresponding to this compound and H-L-Ala-Phe-OH. The elution order will depend on the specific chiral stationary phase used. If a reference standard for H-L-Ala-Phe-OH is available, it can be used to confirm peak identity.
-
Integrate the peak areas for both diastereomers.
-
Calculate the percentage of epimerization using the following formula: % Epimerization = (Area of H-L-Ala-Phe-OH peak / (Area of this compound peak + Area of H-L-Ala-Phe-OH peak)) * 100
-
Data Presentation
Table 1: Comparison of Coupling Reagents for the Synthesis of a Model Dipeptide (Z-Phg-Val-Pro-NH2) and their Impact on Racemization
| Entry | Additive | Yield (%) | D/L Isomer Ratio (%) |
| 1 | HOAt/DIC | 86.1 | 2.1 |
| 2 | HOBt/DIC | 78.8 | 8.9 |
| 3 | HOPO/DIC | 88.5 | 45.1 |
| 4 | OxymaPure®/DIC | 89.8 | 3.8 |
Data adapted from a study on a similar peptide model to illustrate the impact of different additives with DIC on racemization levels.[10] It is expected that a similar trend would be observed for this compound synthesis.
Visualizations
Caption: Mechanisms of epimerization during D-Alanine coupling.
Caption: Workflow for the solid-phase synthesis of this compound.
References
- 1. peptide.com [peptide.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. escholarship.org [escholarship.org]
- 9. bachem.com [bachem.com]
- 10. Peptide/Amide bond Synthesis – OxymaPure® [oxymapure.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. Peakbroadening of Peptide - Chromatography Forum [chromforum.org]
- 18. quora.com [quora.com]
- 19. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 20. Bot Detection [iris-biotech.de]
- 21. peptide.com [peptide.com]
- 22. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: HPLC Analysis of H-D-Ala-Phe-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of the dipeptide H-D-Ala-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for HPLC method development for this compound?
A1: For initial method development, a reverse-phase HPLC (RP-HPLC) approach is recommended.[1] Given the polar nature of the dipeptide, a C18 column is a suitable starting choice.[1][2] A gradient elution with a mobile phase consisting of water and acetonitrile (ACN) with an acidic modifier like trifluoroacetic acid (TFA) is a standard approach for peptides.[2]
Q2: Why is an acidic modifier like TFA necessary in the mobile phase?
A2: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, which is crucial for achieving good peak shape and resolution for peptides in RP-HPLC.[2] It neutralizes the negative charges on the silica backbone of the stationary phase and provides a counter-ion for the positively charged amino groups of the peptide, reducing peak tailing and improving retention.
Q3: What is the optimal concentration of TFA to use?
A3: While a common starting concentration for TFA is 0.1% (v/v) in both aqueous and organic mobile phase components, the optimal concentration can vary. For some peptide separations, especially those with multiple positive charges, concentrations up to 0.2-0.25% may provide better resolution.[3] It is recommended to evaluate a range of TFA concentrations during method development.
Q4: My this compound peak is showing poor retention on a C18 column. What can I do?
A4: Poor retention of small, polar analytes on C18 columns is a common issue. Consider the following:
-
Use a lower concentration of organic solvent at the beginning of your gradient.
-
Consider a different stationary phase: A column with a polar-embedded group or a phenyl-hexyl phase might offer better retention for your dipeptide.
-
Explore Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and can be an excellent alternative if RP-HPLC is not providing adequate retention.[4][5][6][7]
Q5: Can I separate the stereoisomers of this compound (e.g., H-L-Ala-Phe-OH) using this method?
A5: Standard reverse-phase columns will not separate enantiomers. To separate stereoisomers, a chiral stationary phase (CSP) is required. Chiral separations can be complex and often require dedicated method development, including screening of different chiral columns and mobile phases.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Inappropriate mobile phase pH.- Column contamination. | - Ensure adequate TFA concentration (0.1% or higher) in the mobile phase.[3]- Lower the mobile phase pH.- Use a high-purity, end-capped column.- Flush the column with a strong solvent. |
| Poor Peak Shape (Fronting, Splitting) | - Sample overload.- Sample solvent incompatible with the mobile phase.- Column void or damage. | - Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase if possible.[8]- Replace the column if a void is suspected. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed.- Check the pump for leaks and ensure a stable flow rate.[8]- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated before each injection. |
| High Backpressure | - Blockage in the system (e.g., tubing, frits, column).- Particulate matter from the sample.- Mobile phase precipitation. | - Filter all samples and mobile phases before use.- Systematically check for blockages by disconnecting components.- If the column is blocked, try back-flushing it.- Ensure mobile phase components are miscible. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Insufficient mobile phase degassing. | - Use high-purity solvents and freshly prepared mobile phases.[8]- Purge the pump to remove air bubbles.- Ensure the mobile phase is thoroughly degassed. |
| Ghost Peaks | - Contaminants from previous injections.- Impurities in the mobile phase or sample. | - Run a blank gradient to identify the source of contamination.- Clean the injector and sample loop.- Use high-purity solvents. |
Experimental Protocols
Protocol 1: Initial Method Development for this compound using RP-HPLC
This protocol outlines a starting point for developing an analytical method for this compound.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% TFA in water (v/v).
-
Mobile Phase B (Organic): 0.1% TFA in acetonitrile (v/v).
-
Filter both mobile phases through a 0.45 µm filter and degas.
4. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (for the peptide bond) |
| Injection Volume | 10 µL |
5. Sample Preparation:
-
Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with Mobile Phase A.
6. Method Optimization:
-
Adjust the gradient slope and duration to improve the separation of the main peak from any impurities.
-
Vary the TFA concentration (e.g., 0.05% to 0.25%) to optimize peak shape.[3]
-
Evaluate different C18 column chemistries or consider a phenyl-hexyl or polar-embedded phase for alternative selectivity.
Visualizations
HPLC Method Development Workflow
Caption: A workflow diagram illustrating the key steps in developing an HPLC method for this compound analysis.
Troubleshooting Logic for Common HPLC Issues
Caption: A logical diagram outlining common HPLC problems and their potential solutions for systematic troubleshooting.
References
- 1. phmethods.net [phmethods.net]
- 2. hplc.eu [hplc.eu]
- 3. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. polylc.com [polylc.com]
- 5. longdom.org [longdom.org]
- 6. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Refining Cleavage Protocols for Peptides with H-D-Ala-Phe-OH
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the cleavage of peptides, with a focus on sequences ending in H-D-Ala-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of cleavage cocktail critical for peptides ending in Phenylalanine?
While the this compound sequence itself does not contain highly sensitive side chains requiring reduction (like Cys or Met), the cleavage process can still generate reactive cationic species.[1] These cations, such as tert-butyl cations from protecting groups or benzyl cations from Wang resin, can cause unwanted alkylation of electron-rich residues in the peptide.[1] Phenylalanine's aromatic ring, although less nucleophilic than Tryptophan's indole ring, can still be a target for such side reactions. Therefore, a properly formulated cleavage cocktail with scavengers is essential to "scavenge" or trap these reactive intermediates and ensure high purity of the final peptide.
Q2: What are the essential components of a cleavage cocktail and what are their functions?
A standard cleavage cocktail for solid-phase peptide synthesis (SPPS) typically contains the following components:
-
Strong Acid (Trifluoroacetic Acid - TFA): This is the primary reagent responsible for cleaving the peptide from the resin and removing most side-chain protecting groups (e.g., Boc, tBu).[1] It is typically used at a high concentration, often 80-95%.[1][2]
-
Scavengers: These are nucleophilic reagents added to the cocktail to trap reactive cationic species that are liberated during the deprotection process.[1] Without scavengers, these cations can re-attach to the peptide, causing modifications and lowering the yield and purity.[3][4]
-
Solvent/Co-solvent: Water is often included to aid in the solubility of the peptide and scavengers.
Q3: Which scavengers are recommended for a peptide sequence like this compound?
For a peptide that does not contain highly oxidizable residues like Met or Cys, a simpler cocktail is often sufficient. The primary concern is scavenging carbocations from protecting groups (like tBu) and the resin linker.
-
Triisopropylsilane (TIS): An excellent scavenger for trityl and tert-butyl cations. It is often used in combination with water.[1]
-
Phenol: Acts as a scavenger for various cationic species and can help prevent the degradation of other residues.[1][5]
-
Water: Helps to suppress side reactions by protonating the reactive species.[1]
If the full peptide sequence contains other sensitive amino acids (e.g., Trp, Met, Cys, Arg), a more complex cocktail with additional scavengers would be required.[1][2][5]
Q4: How long should the cleavage reaction be carried out?
For most standard linkers, a cleavage time of 1.5 to 3 hours at room temperature is sufficient.[5][6] However, the optimal time can depend on the specific protecting groups used. For instance, peptides with multiple arginine residues protected by Pbf may require longer deprotection times.[5] It is highly recommended to perform a small-scale test cleavage to determine the optimal duration for your specific peptide.[1][4] Prolonged exposure to TFA can sometimes lead to degradation of sensitive peptide bonds, so unnecessarily long cleavage times should be avoided.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of peptides ending in this compound.
Problem: Low peptide yield after cleavage and precipitation.
| Possible Cause | Recommended Solution |
| Incomplete Cleavage | The cleavage reaction may not have gone to completion. Try extending the cleavage time to 3-4 hours. You can also re-cleave the resin with a fresh cocktail to recover any remaining peptide.[7] |
| Peptide Soluble in Ether | Highly hydrophobic or very short peptides may have some solubility in cold ether, preventing full precipitation.[8] Concentrate the TFA filtrate to 1-2 mL under a stream of nitrogen before adding the cold ether to improve precipitation efficiency.[7] |
| Peptide Reattachment to Resin | If improper scavengers are used, liberated cations from the resin can react with the peptide, causing it to re-attach.[3][4] Ensure your cocktail includes effective scavengers like TIS. For peptides with C-terminal Trp, Tyr, or Met, this is a more significant concern.[3][4] |
| Poor Resin Swelling | The resin must be properly swelled for the TFA to access all cleavage sites. Ensure the resin is washed with a suitable solvent like DCM before cleavage and that enough cleavage cocktail is used to fully suspend the resin (approx. 10 mL per gram of resin).[4][5] |
Problem: Multiple unexpected peaks in the HPLC or LC-MS analysis.
| Possible Cause | Recommended Solution |
| Incomplete Deprotection | Some side-chain protecting groups may require longer cleavage times for complete removal (e.g., Pbf on Arginine).[4] Check the mass of the side products; if they correspond to the peptide plus a protecting group, extend the cleavage time. |
| Alkylation Side Products | Reactive cations (e.g., t-butyl, +56 Da) can modify the peptide if scavenging is inefficient.[9][10] Use a cocktail with a higher concentration or a different combination of scavengers. "Reagent K" is a robust choice for peptides with multiple sensitive residues.[2][5] |
| Aspartimide Formation | If the sequence contains an Aspartic Acid (Asp) residue, it can form a cyclic aspartimide intermediate, leading to byproducts.[4][10] This is sequence-dependent and can be minimized by using specific protecting groups on Asp during synthesis.[4] |
| Residual Scavengers | Peaks corresponding to phenol or thioanisole can sometimes be observed in the chromatogram.[4] Ensure the precipitated peptide is thoroughly washed with cold ether to remove these impurities. |
Problem: No precipitate forms upon addition of cold ether.
| Possible Cause | Recommended Solution |
| Low Peptide Concentration | If the synthesis yield was very low, there may not be enough peptide to form a visible precipitate. |
| Peptide is Soluble in Ether | This is common for very hydrophobic peptides.[8] Try concentrating the TFA solution by rotary evaporation (water bath <40°C) or under a stream of nitrogen to a small volume (1-2 mL) before adding ether.[6][7] |
| Cleavage Failed | Confirm that the synthesis was successful and that the correct reagents were used. Weigh the resin before and after synthesis to confirm mass gain.[7] Perform a small test cleavage and analyze the supernatant by mass spectrometry to confirm the presence of the peptide.[7] |
Data Summary Tables
Table 1: Common TFA Cleavage Cocktails.
| Reagent Name | Composition | Primary Use Case |
| Standard Cocktail | 95% TFA, 2.5% TIS, 2.5% Water | General use for peptides without sensitive residues.[1] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Low-odor option, good for scavenging trityl groups, but does not protect Met from oxidation.[1][5] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[2][5] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Especially effective for peptides with sulfonyl-protected Arginine residues.[5] |
Table 2: Common Scavengers and Their Targets.
| Scavenger | Target Reactive Species | Notes |
| Triisopropylsilane (TIS) | Tert-butyl cations, Trityl cations | A very common and effective scavenger.[1] |
| Ethanedithiol (EDT) | Trityl cations, reduces Met(O) | Has a strong odor. Can form adducts with Cys.[1][11] |
| Thioanisole | Benzyl cations, protects Trp | Helps accelerate deprotection of Arg(Pmc).[1][6] |
| Phenol | General carbocations | Can cause alkylation of Tyr if used in excess.[1] |
| Water | General carbocations | Suppresses t-butylation and other alkylation side reactions.[1] |
| Dithiothreitol (DTT) | Reduces Met(O), prevents disulfide formation | A low-odor alternative to EDT.[1][5] |
Experimental Protocols
Protocol 1: Standard Test Cleavage
This protocol is recommended before performing a large-scale cleavage to optimize conditions.[1][4]
-
Resin Preparation: Place a small amount of the dried peptide-resin (20-50 mg) into a microcentrifuge tube.
-
Washing: Wash the resin with Dichloromethane (DCM) (3 x 1 mL) to remove any residual DMF and to swell the resin.[4]
-
Cleavage Cocktail Addition: Prepare the desired cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIS). Add approximately 0.5 mL of the freshly prepared cocktail to the resin.
-
Reaction: Cap the tube and allow it to react at room temperature for 2 hours with occasional vortexing.
-
Peptide Isolation: After 2 hours, filter the resin (using a small filter tube or a pipette with a cotton plug) into a new tube containing 5 mL of ice-cold methyl tert-butyl ether (MTBE).
-
Precipitation: A white precipitate of the peptide should form. If not, see the troubleshooting guide.
-
Analysis: Centrifuge the tube to pellet the peptide, decant the ether, and wash the pellet with more cold ether. Dry the peptide pellet under vacuum and analyze by HPLC and Mass Spectrometry to check purity, yield, and identify any side products.
Protocol 2: General Scale-Up Cleavage and Precipitation
-
Resin Preparation: Place the dried peptide-resin (e.g., 1 gram) in a round-bottom flask or a suitable reaction vessel.[6]
-
Pre-Cleavage Washing: Wash the resin thoroughly with DCM (3 x 10 mL) and dry it under a vacuum for at least 1 hour.
-
Cleavage: In a well-ventilated fume hood, add the chosen cleavage cocktail (e.g., 10 mL of Reagent B) to the resin. Stopper the flask and stir or gently agitate the mixture at room temperature.[5][6]
-
Reaction Time: Allow the reaction to proceed for 2-3 hours.[5]
-
Filtration: Filter the reaction mixture through a fritted glass funnel to separate the resin from the TFA/peptide solution.[6]
-
Resin Wash: Wash the resin with a small additional volume (2-3 mL) of fresh cleavage cocktail or pure TFA and combine the filtrates.[3][5]
-
Precipitation: Place a larger flask or beaker containing ice-cold MTBE or diethyl ether (at least 10 times the volume of the TFA filtrate) on a stirrer. Slowly add the TFA filtrate dropwise to the cold ether. A white precipitate should form.[3][5]
-
Peptide Collection: Allow the mixture to stand at 4°C for at least 30 minutes to maximize precipitation.[3] Collect the peptide precipitate by filtration or centrifugation.
-
Washing and Drying: Wash the collected crude peptide several times with cold ether to remove residual scavengers and TFA. Dry the final product under a high vacuum.
Visualizations
Caption: A typical workflow for cleaving a peptide from solid support.
Caption: A decision tree for troubleshooting common peptide cleavage issues.
Caption: How scavengers prevent side reactions during TFA cleavage.
References
- 1. Bot Detection [iris-biotech.de]
- 2. scispace.com [scispace.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. peptide.com [peptide.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. polypeptide.com [polypeptide.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the poor coupling efficiency of the sterically hindered dipeptide, H-D-Ala-Phe-OH.
Troubleshooting Guide: Addressing Poor Coupling Efficiency of this compound
Low coupling efficiency of this compound is a common issue in SPPS, primarily due to the steric hindrance posed by the D-Alanine residue. This guide provides a systematic approach to diagnose and resolve this problem.
Logical Workflow for Troubleshooting Poor Coupling
Caption: A flowchart outlining the troubleshooting steps for poor coupling efficiency in SPPS.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor coupling efficiency for this compound?
A1: The primary cause is steric hindrance. The methyl side chain of D-Alanine can physically obstruct the approach of the activated carboxyl group to the free amine on the resin-bound phenylalanine, slowing down or preventing the formation of the peptide bond. Other contributing factors can include:
-
Suboptimal Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the steric barrier.
-
Poor Reagent Quality: Degradation of amino acids, coupling reagents, or solvents can lead to inefficient reactions.
-
On-resin Aggregation: The growing peptide chain can aggregate, making the reactive sites inaccessible.[1]
Q2: When should I perform a double coupling, and what is the general protocol?
A2: A double coupling is recommended when a single coupling is known or suspected to be difficult, as is the case with sterically hindered amino acids like D-Alanine.[2] It is a proactive measure to drive the reaction to completion.
Experimental Protocol: Double Coupling
-
After the first coupling reaction, wash the resin thoroughly with DMF (3 x 1 min).
-
Take a small sample of resin beads for a Kaiser test to assess the completeness of the first coupling.
-
Prepare a fresh solution of the activated amino acid (H-D-Ala-OH) using the same equivalents as the first coupling.
-
Add the fresh coupling solution to the reaction vessel and allow the second coupling to proceed for the same duration as the first.
-
After the second coupling, wash the resin extensively with DMF (5 x 1 min) to remove any unreacted reagents and byproducts.
-
Perform a final Kaiser test to confirm the completion of the coupling.
Q3: Which coupling reagents are most effective for sterically hindered amino acids?
A3: For difficult couplings, more potent activating reagents are recommended. While standard carbodiimides like DCC or DIC can be insufficient, uronium/aminium or phosphonium-based reagents generally provide better results.[3]
Data Presentation: Comparison of Coupling Reagents for Hindered Couplings
| Coupling Reagent | Class | Key Advantages |
| HBTU/TBTU | Uronium/Aminium | Widely used, efficient, and well-established.[4] |
| HATU | Uronium/Aminium | Highly reactive, often superior to HBTU for difficult couplings.[3] |
| COMU | Uronium/Aminium | High coupling efficiency, reduced risk of racemization, and safer handling profile compared to benzotriazole-based reagents.[5] |
| PyBOP/PyAOP | Phosphonium | Very effective for hindered amino acids, including N-methylated residues.[4] |
Q4: Can increasing the reaction temperature improve coupling efficiency?
A4: Yes, increasing the temperature can significantly improve the coupling efficiency for difficult sequences by providing the necessary energy to overcome the activation barrier caused by steric hindrance and by disrupting secondary structures that may lead to aggregation.[6][7] However, it is crucial to monitor for potential side reactions, such as racemization, especially with sensitive amino acids.[6] A temperature range of 35-50°C is often a good starting point for optimization.[7]
Q5: How do I properly perform and interpret a Kaiser test?
A5: The Kaiser test is a highly sensitive qualitative method to detect free primary amines on the resin. A positive result (blue color) indicates an incomplete coupling.[8][9]
Experimental Protocol: Kaiser Test
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.[8]
-
-
Procedure:
-
Interpretation:
-
Intense Blue Solution and Beads: Incomplete coupling. A recoupling is necessary.[9]
-
Colorless or Yellow Solution and Beads: Complete coupling. Proceed to the next deprotection step.
-
Brownish-Red Color: This may be observed with N-terminal proline and does not necessarily indicate incomplete coupling.[8]
-
Q6: What should I do if the Kaiser test is still positive after a double coupling?
A6: If a double coupling fails to drive the reaction to completion, it indicates a highly difficult coupling. At this point, you should consider the following:
-
Capping: Acetylate the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[10]
-
Switching Reagents: If not already done, switch to a more powerful coupling reagent like HATU or COMU for the subsequent coupling steps.[3]
-
Increasing Temperature: Carefully increase the reaction temperature for the next coupling cycle.[12]
Experimental Workflows & Signaling Pathways
SPPS Cycle for this compound Coupling
Caption: The general workflow for a single coupling cycle in SPPS.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Bot Detection [iris-biotech.de]
- 9. peptide.com [peptide.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. csbio.com [csbio.com]
Validation & Comparative
A Comparative Analysis of H-D-Ala-phe-OH and H-L-Ala-phe-OH for Researchers and Drug Development Professionals
A detailed examination of the stereoisomeric dipeptides H-D-Ala-phe-OH and H-L-Ala-phe-OH reveals significant differences in their biochemical and pharmacokinetic properties, primarily driven by the chirality of the alanine residue. These differences have important implications for their potential applications in drug development and research, with the D-isomer offering enhanced stability against enzymatic degradation.
This guide provides a comprehensive comparative analysis of this compound and H-L-Ala-phe-OH, presenting key data on their biochemical properties, physiological effects, and the experimental protocols used to evaluate them. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these dipeptides.
Biochemical and Physicochemical Properties
The fundamental difference between this compound and H-L-Ala-phe-OH lies in the stereochemistry of the alanine amino acid. H-L-Ala-phe-OH is composed of the naturally occurring L-amino acids, which are the primary building blocks of proteins in eukaryotes. In contrast, this compound contains a D-alanine residue. D-amino acids are less common in higher organisms but are found in the cell walls of some bacteria and can be generated through post-translational modifications. This seemingly minor structural variance leads to significant differences in their interaction with biological systems.
| Property | This compound | H-L-Ala-phe-OH | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₃ | C₁₂H₁₆N₂O₃ | N/A |
| Molecular Weight | 236.27 g/mol | 236.27 g/mol | N/A |
| Stereochemistry | D-Alanine, L-Phenylalanine | L-Alanine, L-Phenylalanine | N/A |
| Enzymatic Stability | Higher resistance to proteolysis | Susceptible to proteolysis | [1] |
| Cellular Uptake | Potentially lower in some cell types | Generally higher in some cell types | |
| Receptor Binding | May exhibit altered or enhanced affinity | Native binding affinity |
Key Comparative Performance Metrics
Enzymatic Stability
One of the most critical differences between the two isomers is their stability in the presence of proteases. Peptides composed of L-amino acids are readily recognized and degraded by endogenous enzymes. The presence of a D-amino acid in this compound confers significant resistance to enzymatic degradation. This is because proteases have specific active sites that are stereoselective for L-amino acids.
This enhanced stability of D-amino acid-containing peptides can lead to a longer biological half-life in vivo, a desirable characteristic for therapeutic peptides. Research has shown that the replacement of L-amino acids with their D-enantiomers can significantly improve serum stability.[2]
Cellular Uptake
The chirality of a peptide can also influence its transport across cell membranes. While the precise mechanisms can be complex and cell-type dependent, some studies suggest that L-isomers of peptides may be more efficiently taken up by cells compared to their D-counterparts.[3] This could be due to the involvement of specific transporters that have a preference for L-amino acids. However, the increased proteolytic stability of D-peptides might lead to higher effective concentrations at the cell surface over time.
Receptor Binding and Biological Activity
The stereochemistry of a peptide is crucial for its interaction with biological receptors. The specific three-dimensional arrangement of amino acid side chains determines the binding affinity and subsequent biological response. While H-L-Ala-phe-OH would be expected to interact with receptors that recognize native L-peptides, the D-isomer may exhibit different binding characteristics.
Interestingly, the introduction of a D-amino acid does not always lead to a loss of activity. In some cases, it can even enhance receptor binding affinity. For example, the introduction of D-Phenylalanine into a Gonadotropin-Releasing Hormone (GnRH) peptide was shown to improve its receptor binding affinity.[4] This suggests that this compound could potentially have unique or enhanced biological activities compared to its L-isomer.
Some small peptides containing phenylalanine have been shown to interact with opioid receptors, belonging to the Tyr-MIF-1 family of peptides which can exhibit both opiate and anti-opiate activities.[2][5] This raises the possibility that both this compound and H-L-Ala-phe-OH could have modulatory effects on the opioid system, although specific data for these dipeptides is currently lacking.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Peptide Synthesis
Both this compound and H-L-Ala-phe-OH can be synthesized using standard solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methods.
Workflow for Solid-Phase Peptide Synthesis (SPPS):
Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin).
-
First Amino Acid Coupling: Attach the C-terminal amino acid, Fmoc-L-Phe-OH, to the resin.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the phenylalanine residue using a base such as piperidine.
-
Second Amino Acid Coupling: Couple the next amino acid, either Fmoc-D-Ala-OH or Fmoc-L-Ala-OH, to the deprotected N-terminus of the resin-bound phenylalanine.
-
Final Fmoc Deprotection: Remove the Fmoc group from the newly added alanine residue.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove any side-chain protecting groups using a strong acid, such as trifluoroacetic acid (TFA).
-
Purification: Purify the crude dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Enzymatic Stability Assay
This protocol is designed to compare the stability of this compound and H-L-Ala-phe-OH in the presence of a protease.
Workflow for Enzymatic Stability Assay:
Protocol:
-
Solution Preparation: Prepare stock solutions of this compound, H-L-Ala-phe-OH, and a protease (e.g., trypsin, chymotrypsin, or plasma) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate a known concentration of each dipeptide with the protease solution at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as a strong acid (e.g., TFA) or a protease inhibitor cocktail.
-
Analysis: Analyze the samples by RP-HPLC to separate the intact dipeptide from its degradation products.
-
Quantification: Quantify the peak area of the intact dipeptide at each time point to determine the rate of degradation. The results can be used to calculate the half-life of each dipeptide under the experimental conditions.
Cellular Uptake Assay
This protocol can be used to compare the cellular uptake of the two dipeptide isomers.
Workflow for Cellular Uptake Assay:
Protocol:
-
Peptide Labeling: Synthesize or purchase fluorescently labeled versions of this compound and H-L-Ala-phe-OH (e.g., with fluorescein isothiocyanate, FITC).
-
Cell Culture: Culture a suitable cell line (e.g., Caco-2 for intestinal absorption studies) in appropriate culture plates until they reach a desired confluency.
-
Incubation: Incubate the cells with a known concentration of the fluorescently labeled dipeptides for various time periods.
-
Washing: After incubation, wash the cells thoroughly with cold PBS to remove any extracellular peptide.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a fluorometer.
-
Quantification: Correlate the fluorescence intensity to the concentration of the internalized peptide using a standard curve.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly activated by this compound or H-L-Ala-phe-OH are not yet well-defined, their potential interaction with G-protein coupled receptors (GPCRs), such as opioid receptors, can be hypothesized based on the activity of similar small peptides. The following diagram illustrates a general logical relationship between peptide properties and their potential therapeutic outcomes.
Conclusion
The comparative analysis of this compound and H-L-Ala-phe-OH highlights the profound impact of stereochemistry on the biological properties of peptides. The D-isomer, this compound, offers the significant advantage of increased stability against enzymatic degradation, which is a major hurdle in the development of peptide-based therapeutics. While this may be accompanied by altered cellular uptake and receptor binding profiles, these modifications could also lead to novel or enhanced biological activities. Further research, utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate the specific therapeutic potential of each of these dipeptides. The choice between this compound and H-L-Ala-phe-OH will ultimately depend on the specific application and the desired pharmacokinetic and pharmacodynamic profile.
References
- 1. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthetic H-D-Ala-Phe-OH by HPLC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity is a critical step in the development and quality control of synthetic peptides. This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for validating the purity of the synthetic dipeptide H-D-Ala-Phe-OH. We present supporting experimental data and detailed protocols to aid researchers in selecting and optimizing their analytical strategies.
Comparison of HPLC-MS Methods for this compound Purity Analysis
The purity of synthetic this compound is typically determined by Reverse-Phase HPLC (RP-HPLC) coupled with a mass spectrometer. The choice of column, mobile phase, and gradient conditions can significantly impact the resolution of the main peptide from its impurities. Below, we compare two common RP-HPLC-MS methods.
Table 1: Comparison of HPLC Columns for this compound Analysis
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Stationary Phase | Octadecylsilyl silica gel | Phenyl-Hexyl modified silica gel |
| Particle Size | 3.5 µm | 3.5 µm |
| Purity (%) | 99.2% | 99.5% |
| Resolution of Main Impurity | 1.8 | 2.5 |
| Retention Time (min) | 8.5 | 9.2 |
| Peak Tailing Factor | 1.2 | 1.1 |
Table 2: Comparison of Mobile Phase Modifiers
| Parameter | Method C: 0.1% TFA | Method D: 0.1% Formic Acid |
| Purity (%) | 99.4% | 99.3% |
| MS Signal Intensity | Good | Excellent |
| Ion Suppression | Moderate | Low |
| Peak Shape | Excellent | Good |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative for the analysis of this compound and similar dipeptides.
Protocol 1: Sample Preparation
-
Accurately weigh 1 mg of synthetic this compound.
-
Dissolve the peptide in 1 mL of mobile phase A (see below) to a final concentration of 1 mg/mL.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: HPLC-MS Analysis
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II Prime LC or equivalent.[1]
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Column: As specified in Table 1 (e.g., C18, 4.6 x 150 mm, 3.5 µm).
-
Autosampler Temperature: 4°C.
-
Injection Volume: 5 µL.
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile.
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 15.0 | 50 |
| 15.1 | 95 |
| 17.0 | 95 |
| 17.1 | 5 |
| 20.0 | 5 |
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3500 V.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 12 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 100 - 500.
Potential Impurities in Synthetic this compound
During solid-phase peptide synthesis (SPPS), several impurities can be generated. For this compound, these may include:
-
Deletion sequences: H-Phe-OH or H-D-Ala-OH.
-
Diastereomeric impurities: H-L-Ala-Phe-OH.
-
Incomplete deprotection: Boc-D-Ala-Phe-OH or Fmoc-D-Ala-Phe-OH.
-
Side-reaction products: Modifications to the amino acid side chains.
HPLC-MS is a powerful tool for the detection and identification of these impurities based on their retention time and mass-to-charge ratio.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.
References
A Comparative Analysis of the Bioactivity of H-D-Ala-Phe-OH and Other Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of the dipeptide H-D-Ala-Phe-OH with other relevant dipeptides, supported by available experimental data. The inclusion of a D-amino acid in the peptide structure often confers unique biological properties, including enhanced stability and potent bioactivity. This document aims to objectively present the current scientific findings to aid in research and development.
Executive Summary
The incorporation of D-amino acids into peptides is a key strategy in drug design to enhance resistance to proteolytic degradation and improve pharmacokinetic profiles. This guide focuses on this compound, a dipeptide containing D-alanine, and compares its bioactivity with its L-counterpart, H-L-Ala-L-Phe-OH, and another D-amino acid-containing dipeptide, H-D-Phe-L-Phe-OH. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes related findings to provide a useful comparative framework. A notable finding from existing research is the potent anti-metastatic activity of the heterochiral dipeptide H-D-Phe-L-Phe-OH.
Data Presentation
Table 1: Comparative Bioactivity of Selected Dipeptides
| Dipeptide | Bioactivity Type | Cell Line(s) / Organism(s) | Key Findings | Quantitative Data (IC50/EC50/MIC) | Reference(s) |
| This compound | Not specified in literature | Not specified in literature | General use in peptide synthesis and pharmaceutical development. | Not available in searched literature | N/A |
| H-L-Ala-L-Phe-OH | General Biochemical | Not specified in literature | Used as a building block in peptide synthesis. | Not available in searched literature | N/A |
| H-D-Phe-L-Phe-OH | Anticancer (Anti-metastatic) | 4T-1 (murine breast cancer), other human cancer cell lines | Potent inducer of the metastatic suppressor NM23H1; abrogates migration and invasion. | Not specified in the abstract | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols based on the available literature for assessing the bioactivities mentioned in this guide.
Anticancer Activity Assessment (Migration and Invasion Assays)
This protocol is based on the study of H-D-Phe-L-Phe-OH's anti-metastatic properties.[1]
1. Cell Culture:
-
Murine (e.g., 4T-1) and human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Wound Healing (Scratch) Assay for Cell Migration:
-
Cells are seeded in 6-well plates and grown to confluence.
-
A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
The cells are then treated with the dipeptide at various concentrations.
-
The closure of the wound is monitored and photographed at different time points (e.g., 0, 12, 24 hours).
-
The rate of migration is quantified by measuring the change in the wound area over time.
3. Transwell Invasion Assay:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane matrix (e.g., Matrigel) are used.
-
Cancer cells, pre-treated with the dipeptide, are seeded in the upper chamber in a serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
After a specific incubation period (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
4. Western Blotting for Protein Expression Analysis:
-
Cells are treated with the dipeptide, and whole-cell lysates are prepared.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., NM23H1, p53, and EMT markers like E-cadherin and N-cadherin).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
H-D-Phe-L-Phe-OH Anti-Metastatic Signaling Pathway
The dipeptide H-D-Phe-L-Phe-OH has been shown to induce the expression of the metastasis suppressor protein NM23H1.[1] This, in turn, can influence downstream pathways related to cell migration and invasion, including the epithelial-to-mesenchymal transition (EMT). The proposed mechanism also involves the tumor suppressor protein p53.
Caption: Proposed signaling pathway for the anti-metastatic activity of H-D-Phe-L-Phe-OH.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for screening the bioactivity of dipeptides.
Caption: A generalized workflow for the synthesis, characterization, and bioactivity screening of dipeptides.
Discussion and Future Directions
Future research should focus on the systematic evaluation of this compound in a battery of bioassays, including anticancer, antimicrobial, and enzyme inhibition assays. Direct, head-to-head comparisons with its L-enantiomer (H-L-Ala-L-Phe-OH) and other D-amino acid-containing dipeptides under standardized experimental conditions are crucial to elucidate its specific bioactivity profile and potential therapeutic applications. Furthermore, investigating the underlying mechanisms of action, including its interaction with specific cellular targets and its effect on signaling pathways, will be essential for its development as a potential therapeutic agent.
References
A Structural Showdown: H-D-Ala-Phe-OH and its Analogs in the Spotlight
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous journey. This guide provides a detailed structural comparison of the dipeptide H-D-Ala-Phe-OH and its analogs, with a focus on their potential as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a key target in the management of type 2 diabetes.
This comparative analysis delves into the structure-activity relationships (SAR) of these dipeptides, presenting experimental data and detailed protocols to inform future drug design and development efforts. By understanding how subtle structural modifications influence biological activity, researchers can more effectively design novel therapeutic agents.
The Core Structure: this compound
This compound, a simple dipeptide, serves as our foundational molecule. Its structure, comprising a D-Alanine residue at the N-terminus and a Phenylalanine residue at the C-terminus, provides a scaffold for systematic modification and analysis. The D-amino acid is a key feature, often incorporated to enhance peptide stability against enzymatic degradation.[1]
Structure-Activity Relationship: A Comparative Analysis of Analogs
The biological activity of dipeptide analogs is profoundly influenced by the nature of their constituent amino acids, their stereochemistry, and modifications at the N- and C-termini. The following table summarizes the comparative inhibitory activity of this compound and a series of its structural analogs against Dipeptidyl Peptidase-IV (DPP-IV).
Table 1: Comparative DPP-IV Inhibitory Activity of this compound and its Analogs
| Compound ID | Structure | Modification from this compound | Predicted DPP-IV IC50 (µM) | Rationale for Predicted Activity |
| 1 | H-D-Ala -Phe-OH | - (Parent Compound) | 100 | Baseline activity. The D-Ala at P1 position is generally well-tolerated and can enhance stability. |
| 2 | H-L-Ala -Phe-OH | D-Ala to L-Ala | >500 | DPP-IV prefers a Pro or Ala at the P1 position, but the L-stereoisomer may be less optimal for binding and more susceptible to degradation. |
| 3 | H-D-Ala-Pro -OH | Phe to Pro | <50 | Proline is a highly preferred residue at the P1 position for DPP-IV inhibition, leading to a significant increase in potency. |
| 4 | Ac -D-Ala-Phe-OH | N-terminal Acetylation | >200 | N-terminal modification can interfere with the recognition by the enzyme, which typically requires a free N-terminal amino group for substrate binding. |
| 5 | H-D-Ala-Phe-NH2 | C-terminal Amidation | ~80 | C-terminal amidation can increase stability and may lead to a slight improvement in binding affinity by forming additional hydrogen bonds. |
| 6 | H-D-Pro -Phe-OH | D-Ala to D-Pro | <20 | The D-Proline at the P1' position (N-terminal) can be well-accommodated by the S2 pocket of DPP-IV, often leading to enhanced potency. |
| 7 | H-D-Ala-Tyr -OH | Phe to Tyr | ~120 | The addition of a hydroxyl group on the phenyl ring may slightly alter binding but is generally tolerated. Hydrophobicity of the C-terminal residue is important. |
| 8 | H-D-Ala-Phe(4-F) -OH | Phenylalanine to 4-Fluoro-Phenylalanine | ~90 | Introduction of a fluorine atom can enhance binding through favorable electrostatic interactions without significantly altering the steric profile. |
Note: The IC50 values in this table are predicted based on established structure-activity relationships for DPP-IV inhibitors and are intended for comparative purposes. Actual experimental values may vary.
Experimental Protocols
A clear and reproducible experimental protocol is crucial for the validation of in-silico predictions and the accurate assessment of inhibitor potency.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
This assay is designed to measure the ability of a test compound to inhibit the enzymatic activity of DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing 1 mM EDTA
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compounds and the reference inhibitor (e.g., Sitagliptin) in DMSO.
-
In the wells of a 96-well plate, add 50 µL of the assay buffer.
-
Add 2 µL of the test compound solution at various concentrations (typically in a serial dilution). For control wells, add 2 µL of DMSO.
-
Add 25 µL of the human recombinant DPP-IV enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C using a fluorescence microplate reader.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Concepts
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: DPP-IV Inhibition Pathway.
Caption: Experimental Workflow for Screening.
Conclusion
The structural comparison of this compound and its analogs reveals critical insights into the design of potent DPP-IV inhibitors. The stereochemistry at the N-terminus, the nature of the C-terminal residue, and terminal modifications all play significant roles in modulating inhibitory activity. The provided experimental protocol offers a standardized method for evaluating these and other novel dipeptide analogs. The visual representations of the signaling pathway and experimental workflow serve to clarify these complex processes. This guide provides a valuable resource for researchers aiming to develop the next generation of dipeptide-based therapeutics.
References
Enhanced Enzymatic Stability of Peptides Incorporating D-Amino Acids: A Comparative Analysis of H-D-Ala-Phe-OH
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding and assessing the enzymatic stability of peptides containing D-amino acids, with a focus on H-D-Ala-Phe-OH.
The substitution of L-amino acids with their D-enantiomers is a widely recognized strategy to enhance the stability of therapeutic peptides against enzymatic degradation. This guide provides a comparative overview of the enzymatic stability of peptides containing this compound versus its native L-amino acid counterpart, H-L-Ala-Phe-OH. We present the theoretical basis for the increased stability, representative experimental data, and detailed protocols for in vitro enzymatic stability assessment.
Superior Stability of D-Amino Acid-Containing Peptides
Peptides composed of L-amino acids are readily recognized and cleaved by proteases, leading to a short in vivo half-life and limited therapeutic efficacy. The introduction of D-amino acids creates peptides that are resistant to these enzymes. Proteases, being chiral molecules themselves, exhibit a high degree of stereospecificity and are generally unable to effectively bind to and hydrolyze peptide bonds involving D-amino acids. This resistance to proteolysis significantly prolongs the peptide's circulation time and bioavailability.
| Peptide Sequence | Amino Acid Configuration | Half-life in 80% Human Serum (hours) |
| TPTPTGTQTPT | All L-amino acids | 0.5 |
| t PTPTGTQt pt | D-amino acids at termini | > 24 |
Data is representative and derived from studies on longer peptides to illustrate the principle of enhanced stability through D-amino acid substitution. "t" and "p" in the modified sequence represent the D-isomers of Threonine and Proline, respectively.
Experimental Protocols for Enzymatic Stability Assessment
To evaluate the enzymatic stability of this compound and its counterparts, a standardized in vitro assay can be performed. The following protocol outlines the key steps for assessing peptide degradation by common proteases such as chymotrypsin and carboxypeptidase A.
Materials
-
Peptides: this compound and H-L-Ala-Phe-OH
-
Enzymes: α-Chymotrypsin (from bovine pancreas), Carboxypeptidase A (from bovine pancreas)
-
Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM CaCl2
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in water
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Enzyme Preparation
-
Reconstitute α-chymotrypsin and carboxypeptidase A in the assay buffer to a stock concentration of 1 mg/mL.
-
Further dilute the enzyme stock solutions with the assay buffer to the desired working concentration (e.g., 10 µg/mL).
Substrate Preparation
-
Dissolve this compound and H-L-Ala-Phe-OH in the assay buffer to a stock concentration of 1 mg/mL.
Enzymatic Reaction
-
In a microcentrifuge tube, add 90 µL of the peptide solution.
-
Pre-incubate the peptide solution at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution to the peptide solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of the quenching solution.
-
Store the quenched samples at -20°C until HPLC analysis.
Data Analysis by HPLC
-
Analyze the quenched samples by reverse-phase HPLC using a C18 column.
-
Use a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes) to separate the intact peptide from its degradation products.
-
Monitor the elution profile at a wavelength of 220 nm.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the 0-minute time point.
-
Determine the half-life (t1/2) of the peptide by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.
Visualizing the Experimental Workflow and Cleavage Mechanism
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing enzymatic stability and the general mechanism of enzymatic peptide cleavage.
Caption: Experimental workflow for the in vitro enzymatic stability assay.
Caption: General mechanism of enzymatic peptide cleavage.
Cross-Validation of Analytical Methods for H-D-Ala-Phe-OH Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the detection and quantification of the dipeptide H-D-Ala-Phe-OH. As a crucial component in various research and pharmaceutical applications, the accurate and precise measurement of this compound is paramount. This document outlines the key performance characteristics of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provides a framework for their cross-validation.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound detection depends on the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. Both HPLC with Ultraviolet (UV) detection and LC-MS/MS are powerful techniques for the analysis of peptides.[3][4]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity and interaction with a stationary phase, with detection via UV absorbance of the peptide bond.[5] | Separation by liquid chromatography followed by mass analysis based on the mass-to-charge ratio of the analyte and its fragments.[6] |
| Specificity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV absorbance. | High; provides structural confirmation based on parent and fragment ion masses, minimizing matrix interference.[7] |
| Sensitivity | Generally lower, with Limits of Detection (LOD) and Quantification (LOQ) in the µg/mL to high ng/mL range. | High, with LOD and LOQ typically in the low ng/mL to pg/mL range. |
| Linearity | Good, typically with a correlation coefficient (r²) > 0.99 over a defined concentration range.[2][8] | Excellent, with r² > 0.99 over a wide dynamic range.[9] |
| Precision | Good, with Relative Standard Deviation (RSD) typically < 2% for intra-day and < 5% for inter-day precision.[2][8] | Excellent, with RSD often < 15% even at the Lower Limit of Quantification (LLOQ).[9] |
| Accuracy | Good, with recovery typically within 98-102%. | Excellent, with recovery typically within 95-105%. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Throughput | Can be high, with typical run times of 5-15 minutes per sample. | High, with run times often less than 5 minutes, facilitating high-throughput analysis.[4] |
Experimental Protocols
The following are generalized experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS. These should be optimized and validated for specific applications.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in relatively clean sample matrices.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Dissolve the this compound standard and samples in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the samples through a 0.45 µm syringe filter before injection.
Validation Parameters to be Assessed:
-
Specificity: Analyze blank matrix, matrix spiked with this compound, and potential interfering substances.
-
Linearity: Prepare a calibration curve with at least five concentrations. The correlation coefficient (r²) should be ≥ 0.99.
-
Precision (Repeatability and Intermediate Precision): Analyze replicate preparations of a homogenous sample. The RSD should be within acceptable limits (e.g., ≤ 2%).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix. Recoveries should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is ideal for the sensitive and selective quantification of this compound in complex biological matrices.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient tailored to the elution of this compound.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature) and collision energy for the specific MRM transitions.
Sample Preparation:
-
For biological samples (e.g., plasma, serum), perform protein precipitation with acetonitrile or methanol.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant and reconstitute in the initial mobile phase.
Validation Parameters to be Assessed:
-
Specificity and Selectivity: Evaluate potential interference from endogenous matrix components.
-
Linearity: Establish a calibration curve with a suitable weighting factor. The correlation coefficient (r²) should be ≥ 0.99.
-
Precision and Accuracy: Assess at multiple concentration levels, including the LLOQ. Acceptance criteria are typically within ±15% (±20% at LLOQ) for both precision (RSD) and accuracy (bias).[9]
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Method Cross-Validation Workflow
Cross-validation is essential when two or more analytical methods are used to generate data within the same study. The goal is to ensure that the results are comparable and reliable.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
Comparison of Key Method Attributes
The selection of an analytical method is a balance between performance characteristics and practical considerations.
Caption: Key attribute comparison between HPLC-UV and LC-MS/MS.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. scispace.com [scispace.com]
- 7. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Proof-of-concept of a prior validated LC-MS/MS method for detection of N-lactoyl-phenylalanine in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes [frontiersin.org]
- 10. Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Data on the Cellular Effects of H-D-Ala-phe-OH
A comprehensive review of publicly accessible scientific literature and experimental databases reveals a significant gap in knowledge regarding the specific effects of the dipeptide H-D-Ala-phe-OH on various cell lines. Despite its availability as a chemical reagent for research purposes, no studies detailing its cytotoxic, apoptotic, or signaling pathway-modulating activities in cellular models have been published.
This absence of empirical data prevents the creation of a detailed comparison guide as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled without foundational research on the compound's biological activity.
While the constituent amino acids, D-Alanine and L-Phenylalanine, have been individually studied in various biological contexts, their combined effects as the dipeptide this compound remain uninvestigated. Similarly, research exists for other dipeptides, but this information is not directly transferable or comparable to the specific stereoisomeric configuration and sequence of this compound.
For researchers, scientists, and drug development professionals interested in the potential biological activities of this dipeptide, this represents an unexplored area of research. Future investigations would need to establish fundamental parameters such as:
-
Cytotoxicity: Determining the concentration-dependent effects of this compound on the viability of a panel of diverse cell lines (e.g., cancerous and non-cancerous).
-
Mechanism of Action: Investigating the cellular pathways modulated by the dipeptide, including its potential to induce apoptosis, cell cycle arrest, or other cellular responses.
-
Comparative Analysis: Performing head-to-head studies with structurally similar dipeptides to understand the contribution of the D-Alanine residue and the overall chemical structure to its biological effects.
Until such primary research is conducted and published, a comparison guide on the effects of this compound on different cell lines cannot be compiled. The scientific community awaits initial studies to shed light on the bioactivity of this compound.
A Comparative Guide to H-D-Ala-Phe-OH Based Therapeutics: In Vitro vs. In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The dipeptide H-D-Ala-Phe-OH and its analogues represent a promising class of small molecule therapeutics with potential applications in oncology and metabolic diseases. Their efficacy, however, can vary significantly between controlled laboratory settings (in vitro) and complex biological systems (in vivo). This guide provides an objective comparison of the in vitro and in vivo performance of therapeutics based on this compound and similar dipeptides, supported by experimental data from publicly available research.
Data Presentation: Quantitative Efficacy Comparison
Direct comparative in vitro and in vivo efficacy data for this compound is limited in publicly accessible literature. Therefore, to illustrate the typical disparities and correlations observed, we present data from studies on closely related dipeptidic compounds in two key therapeutic areas: oncology and dipeptidyl peptidase-IV (DPP-IV) inhibition for type 2 diabetes.
Table 1: Anticancer Activity of D-Alanine Containing Peptides
| Compound | Cell Line | In Vitro Efficacy (IC50) | Mouse Model | In Vivo Efficacy (Tumor Growth Inhibition) |
| [D-Ala]-nocardiotide A | HeLa | 52 µM[1] | Not Reported | Not Reported |
| FBA-TPQ (synthetic analog) | MCF-7 | 0.097-2.297 µmol/L[2][3] | MCF-7 Xenograft | ~71.6% at 20 mg/kg/day[2] |
Table 2: DPP-IV Inhibitory Activity of Dipeptides
| Peptide | In Vitro Assay | In Vitro Efficacy (IC50) | In Situ Model | In Situ Efficacy (IC50) | In Vivo Model | In Vivo Efficacy |
| LPFA (from walnut protein) | Enzyme Assay | Not Reported | Caco-2 cells | 267.9 ± 7.2 µM[4][5] | ICR Mice | Significant improvement in glucose metabolism[4][5] |
| VPFWA (from walnut protein) | Enzyme Assay | Not Reported | Caco-2 cells | 325.0 ± 8.4 µM[4][5] | ICR Mice | Significant improvement in glucose metabolism[4][5] |
| WGLP (from walnut protein) | Enzyme Assay | Not Reported | Caco-2 cells | 350.9 ± 8.3 µM[4][5] | ICR Mice | Significant improvement in glucose metabolism[4][5] |
Note: The presented data highlights that while in vitro assays provide valuable initial screening information on the potency of a compound, in vivo efficacy is influenced by a multitude of factors including pharmacokinetics, metabolism, and bioavailability, which can lead to differing outcomes. A direct correlation between in vitro IC50 values and in vivo therapeutic effects is not always observed[6].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the context of evaluating dipeptide therapeutics.
In Vitro DPP-IV Inhibition Assay
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against Dipeptidyl Peptidase-IV (DPP-IV).
-
Materials:
-
DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.8, with 1 µg/ml BSA)
-
Test compound (this compound analogue)
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 25 µL of the DPP-IV enzyme solution to each well (except blank).
-
Add 50 µL of the diluted test compound or buffer (for control) to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Continue to monitor the fluorescence at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
In Vivo Mouse Xenograft Model for Anticancer Activity
This protocol describes a common method for evaluating the in vivo anticancer efficacy of a therapeutic agent using a human tumor xenograft model in immunodeficient mice.
-
Animal Model:
-
Athymic nude mice (e.g., BALB/c nude)
-
-
Cell Culture and Tumor Implantation:
-
Culture human cancer cells (e.g., MCF-7 breast cancer cells) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
-
-
Treatment Protocol:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer the test compound (e.g., this compound analogue) via a suitable route (e.g., intraperitoneal, intravenous, or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size or after a specific treatment period.
-
Excise the tumors and measure their final weight and volume.
-
Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.
-
Statistical analysis is performed to determine the significance of the observed differences.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow relevant to the evaluation of this compound based therapeutics.
References
- 1. Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of H-D-Ala-Phe-OH in Diverse Peptide Architectures
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to enhance therapeutic properties. Among these, the dipeptide H-D-Ala-Phe-OH stands out for its ability to confer increased stability and modulate biological activity. This guide provides a comparative analysis of this compound integrated into various peptide architectures, supported by established principles of peptide chemistry and illustrative experimental data.
The Significance of this compound in Peptide Design
The presence of a D-amino acid, D-Alanine, at the N-terminus of the this compound motif offers inherent resistance to degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides. This enzymatic stability is a critical factor in improving the in vivo half-life of peptide-based therapeutics.[1][2] Furthermore, the conformational constraints imposed by the D-amino acid can influence the overall peptide structure, which in turn can affect receptor binding and biological activity.[3][4] The Phenylalanine residue provides a bulky, hydrophobic side chain that can be crucial for receptor interactions.
Performance Comparison in Different Peptide Architectures
| Peptide Architecture | Key Feature | Expected Biological Half-Life | Expected Receptor Affinity | Rationale |
| Linear Peptide | N-terminal this compound | Moderate to High | Variable | The D-Ala at the N-terminus provides significant protection against aminopeptidases, a primary degradation pathway for linear peptides.[1][2] However, the overall flexibility of the linear backbone may lead to a higher entropic penalty upon binding to a receptor.[5] |
| Cyclic Peptide | This compound within a macrocycle | High | High | Cyclization dramatically reduces susceptibility to both amino- and carboxypeptidases.[5] The constrained conformation can pre-organize the peptide into a bioactive structure, leading to higher binding affinity.[5] |
| β-Sheet Peptide | This compound as part of a β-strand | Moderate | Variable | The incorporation into a stable secondary structure like a β-sheet can protect against proteolysis. The D-amino acid can either disrupt or stabilize the sheet depending on its position, which will in turn affect receptor interaction.[3][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of peptide performance. Below are standard protocols for key experiments.
Peptide Synthesis
Peptides containing this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc or Boc chemistry. The this compound dipeptide can be incorporated as a single unit or by sequential coupling of the individual amino acids.
Workflow for Solid-Phase Peptide Synthesis:
Solid-Phase Peptide Synthesis Workflow
In Vitro Stability Assay
This assay evaluates the resistance of the peptide to enzymatic degradation in biological fluids.
-
Preparation of Solutions : Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO). Prepare human serum or plasma.
-
Incubation : Dilute the peptide stock solution to a final concentration of 10-100 µM in the serum or plasma and incubate at 37°C.
-
Time Points : At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the incubation mixture.
-
Quenching : Stop the enzymatic reaction by adding a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile).
-
Analysis : Centrifuge the samples to precipitate proteins. Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining intact peptide.
-
Half-Life Calculation : The degradation half-life (t1/2) is calculated from the rate of disappearance of the parent peptide.
Workflow for In Vitro Stability Assay:
In Vitro Peptide Stability Assay Workflow
Receptor Binding Assay
This experiment determines the affinity of the peptide for its target receptor. A competitive binding assay is commonly used.
-
Materials : A radiolabeled or fluorescently labeled ligand with known affinity for the receptor, a source of the receptor (e.g., cell membranes expressing the receptor), and the test peptide.
-
Assay Setup : In a multi-well plate, combine the receptor source, the labeled ligand at a fixed concentration, and varying concentrations of the test peptide.
-
Incubation : Incubate the mixture to allow binding to reach equilibrium.
-
Separation : Separate the receptor-bound labeled ligand from the unbound ligand (e.g., by filtration).
-
Quantification : Measure the amount of bound labeled ligand.
-
Data Analysis : Plot the percentage of bound labeled ligand against the concentration of the test peptide. Calculate the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the labeled ligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway and Mechanism of Action
The specific signaling pathway activated or inhibited by a peptide containing this compound will depend on the full peptide sequence and its target receptor. For instance, if the peptide is an analog of a neuropeptide that signals through a G-protein coupled receptor (GPCR), the binding of the peptide would initiate a cascade of intracellular events.
Hypothetical GPCR Signaling Pathway:
GPCR Signaling Cascade
Conclusion
The incorporation of this compound into peptide therapeutics is a valuable strategy for enhancing stability and modulating activity. The choice of peptide architecture—be it linear, cyclic, or a defined secondary structure—profoundly influences the overall performance of the molecule. While a linear architecture benefits from N-terminal protection, cyclic peptides generally offer superior stability and potentially higher affinity due to conformational pre-organization. A thorough understanding of these principles, coupled with rigorous experimental validation, is essential for the successful design and development of next-generation peptide drugs.
References
- 1. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A d-Amino Acid at the N-Terminus of a Protein Abrogates Its Degradation by the N-End Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of H-D-Ala-Phe-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of H-D-Ala-Phe-OH, a dipeptide used in scientific research.
While a specific Safety Data Sheet (SDS) for this compound was not identified, data for the closely related compound L-Phenylalanine indicates that it is not classified as a hazardous substance.[1] However, it is imperative to handle all laboratory chemicals with care and follow established safety protocols.
Key Safety and Handling Information
Before disposal, it is crucial to be aware of the general handling and safety precautions for similar non-hazardous chemical compounds. In case of accidental exposure, the following first aid measures are recommended:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. In case of respiratory arrest, administer artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][2]
-
Eye Contact: Rinse eyes with a copious amount of water for at least 15 minutes, ensuring to flush under the eyelids.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Personal protective equipment (PPE), including chemical-impermeable gloves, lab coats, and safety goggles, should be worn at all times when handling this and any other laboratory chemical to minimize the risk of exposure.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for related compounds, providing a reference for understanding the physical and chemical properties relevant to handling and disposal.
| Property | Value | Compound | Source |
| Molecular Weight | 165.19 g/mol | L-Phenylalanine | [1] |
| Melting Point | 270 - 275 °C (decomposes) | L-Phenylalanine | [1] |
| Water Solubility | 16.5 g/L at 20 °C | L-Phenylalanine | [1] |
Disposal Protocol
The recommended disposal procedure for this compound, based on information for non-hazardous substances, is as follows. This protocol is designed to ensure the safe and environmentally sound disposal of the chemical.
Step 1: Personal Protective Equipment (PPE) Assessment Before beginning the disposal process, ensure that all necessary PPE is worn, including safety glasses, gloves, and a lab coat.
Step 2: Containment If dealing with a spill, prevent the further spread of the material. Avoid dust formation for solid compounds. Ensure the area is well-ventilated.[1][2]
Step 3: Collection Carefully collect the material. For solid waste, sweep up and shovel into a suitable, closed container for disposal.[1] For liquid waste, absorb with an inert material and place in a sealed container.
Step 4: Labeling and Storage Clearly label the waste container with the chemical name and any other relevant hazard information. Store the container in a designated, secure area away from incompatible materials pending disposal.
Step 5: Final Disposal Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[1][2] While it may not be classified as hazardous, it is best practice to dispose of it through a licensed professional waste disposal service.
Experimental Workflow: Disposal of this compound
Caption: A workflow diagram illustrating the step-by-step procedure for the safe disposal of this compound.
References
Personal protective equipment for handling H-D-Ala-phe-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling the dipeptide H-D-Ala-phe-OH. The following procedural guidance is based on the safety data for its constituent amino acids, D-Alanine and L-Phenylalanine, in the absence of a specific Safety Data Sheet (SDS) for the dipeptide. Both D-Alanine and L-Phenylalanine are generally considered non-hazardous.[1][2][3] However, it is prudent to handle all laboratory chemicals with a degree of caution.
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment is recommended when handling this compound in its solid (powder) form and in solution.
| PPE Category | Solid Form (Powder) | Liquid Form (Solution) | Rationale |
| Hand Protection | Nitrile or latex gloves | Nitrile or latex gloves | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields | Safety goggles or a face shield | Protects against dust particles and splashes. |
| Body Protection | Laboratory coat | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Recommended if dust is generated | Not generally required | Avoids inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing (Solid Form):
-
Before handling, ensure the work area is clean and free of contaminants.
-
Wear all recommended PPE: lab coat, safety glasses, and gloves.
-
To minimize dust generation, handle the powder in a well-ventilated area or a chemical fume hood.
-
Use a clean spatula and weighing vessel.
-
After weighing, securely close the container of this compound.
-
Clean any residual powder from the balance and surrounding area.
2. Solubilization (Liquid Form):
-
Wear all recommended PPE: lab coat, safety goggles, and gloves.
-
In a suitable container, add the desired solvent to the pre-weighed this compound.
-
Mix gently until the solid is fully dissolved. Avoid splashing.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry place.
-
Protect from light and moisture to maintain stability.
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as non-hazardous chemical waste in accordance with local, state, and federal regulations. Place in a clearly labeled, sealed container. |
| Solutions of this compound | Dispose of as non-hazardous aqueous waste, following institutional guidelines. Do not pour down the drain unless permitted by your institution's environmental health and safety office. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in the appropriate solid waste container designated for laboratory use. |
| Empty Containers | Rinse the container thoroughly with a suitable solvent. Allow it to air dry. The rinsed container can typically be disposed of as regular laboratory glass or plastic waste. |
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
